molecular formula C21H13ClF8N6O B611375 Tigolaner CAS No. 1621436-41-6

Tigolaner

Cat. No.: B611375
CAS No.: 1621436-41-6
M. Wt: 552.8 g/mol
InChI Key: TVAJZOVLQZNNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TIGOLANER is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJZOVLQZNNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022872
Record name 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621436-41-6
Record name Tigolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIGOLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Activity of Tigolaner on Insect and Acarine Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class. It exhibits potent insecticidal and acaricidal activity by targeting the nervous systems of these arthropods. This technical guide provides a comprehensive overview of the in vitro activity of this compound on insect and acarine neurons, summarizing its mechanism of action, target sites, and the experimental approaches used for its characterization. While specific quantitative data such as IC50 and EC50 values remain proprietary and are not publicly available in the reviewed literature, this guide synthesizes the current understanding of this compound's neuronal effects based on available scientific publications and regulatory documents.

Mechanism of Action

This compound acts as a potent antagonist and allosteric modulator of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][2][3] These channels are critical for inhibitory neurotransmission in insects and acarines. By blocking the normal function of these channels, this compound disrupts the central nervous system, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[4]

A key characteristic of this compound is its high selectivity for insect and acarine GABA receptors over their mammalian counterparts.[5][6][7][8] This selective potency contributes to its favorable safety profile in mammals. The discovery of this compound was the result of high-throughput in vitro screening campaigns targeting GABA-Cls.[9] Notably, it has been identified as an allosteric modulator with a binding site distinct from that of fipronil, another phenylpyrazole insecticide that also targets GABA receptors.[9]

Signaling Pathway of this compound Action

The primary target of this compound is the GABA-gated chloride channel, a ligand-gated ion channel. The following diagram illustrates the inhibitory signaling pathway disrupted by this compound.

GABA GABA Neurotransmitter Receptor GABA-Gated Chloride Channel GABA->Receptor Binds to orthosteric site Chloride Chloride Ions (Cl-) Receptor->Chloride Opens channel Hyperexcitation Hyperexcitation (Paralysis) Receptor->Hyperexcitation This compound This compound This compound->Receptor Binds to allosteric site Neuron Postsynaptic Neuron Chloride->Neuron Influx into Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis mRNA Synthesize Receptor Subunit mRNA Oocyte Inject mRNA into Xenopus Oocyte mRNA->Oocyte Expression Incubate for Receptor Expression Oocyte->Expression Clamp Voltage Clamp Oocyte (Two Electrodes) Expression->Clamp Agonist Apply Agonist (e.g., GABA) Clamp->Agonist Record_Base Record Baseline Current Agonist->Record_Base Tigolaner_App Co-apply this compound + Agonist Record_Base->Tigolaner_App Record_Test Record Inhibited Current Tigolaner_App->Record_Test Washout Washout Record_Test->Washout Analyze Analyze Current Inhibition Record_Test->Analyze IC50 Determine IC50 Analyze->IC50 cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Quantification cluster_analysis Analysis Tissue Homogenize Insect/ Acarine Nerve Tissue Membrane Isolate Neuronal Membranes Tissue->Membrane Incubate Incubate Membranes with: - Radioligand - Unlabeled this compound Membrane->Incubate Filter Rapid Filtration to Separate Bound from Unbound Ligand Incubate->Filter Count Measure Radioactivity on Filter Filter->Count Analyze Plot Competition Curve Count->Analyze IC50 Determine IC50 Analyze->IC50

References

The Pharmacological Profile of Tigolaner in Feline Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigolaner, a novel active ingredient from the bispyrazole chemical class, is a potent ectoparasiticide developed for veterinary use. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in cats, the primary species for which it is currently approved and utilized. The document details its mechanism of action as a GABA-gated chloride channel antagonist, its pharmacokinetic properties following topical administration, and its extensive efficacy and safety data against a broad spectrum of feline ectoparasites. All data presented herein is derived from peer-reviewed studies and regulatory assessments. Due to a lack of published data, the pharmacological profile of this compound in other veterinary species is not covered in this guide.

Introduction

This compound is a systemically active insecticide and acaricide.[1] It is the ectoparasiticidal component of a topical combination product, Felpreva®, which also contains the endoparasiticides emodepside and praziquantel. This combination provides broad-spectrum parasite control for cats. This compound's development addresses the need for long-acting, effective, and safe ectoparasite control in the feline population.

Mechanism of Action

This compound belongs to the chemical class of bispyrazoles and functions as a potent antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1][2] It exhibits a higher binding affinity for insect and acarine GABA receptors compared to mammalian receptors, which accounts for its selective toxicity.[1][2] By blocking these channels, this compound disrupts the inhibitory neurotransmission in parasites, leading to uncontrolled neuronal activity, paralysis, and ultimately, death.[1] It is described as an allosteric modulator, indicating it binds to a site on the receptor different from the GABA binding site.

dot

cluster_receptor GABA-A Receptor in Parasite Neuron cluster_process Mechanism of Action GABA_A GABA-A Receptor (Chloride Ion Channel) Influx Inhibited Chloride Ion Influx GABA_A->Influx Prevents GABA_site GABA Binding Site Tigolaner_site This compound Binding Site (Allosteric) Tigolaner_site->GABA_A Blocks Channel GABA GABA GABA->GABA_site Binds This compound This compound This compound->Tigolaner_site Binds Chloride Chloride Ions (Cl-) Chloride->GABA_A Normal Flow Result Hyper-excitation, Paralysis & Death of Parasite Influx->Result

Mechanism of Action of this compound on Parasite GABA-A Receptor.

Pharmacokinetics in Cats

Following a single topical administration of a combination product containing this compound, the compound is slowly absorbed systemically, providing a long duration of action.

Table 1: Pharmacokinetic Parameters of this compound in Cats After a Single Topical Administration
ParameterValueUnitCitation
Cmax (Mean) 1.35mg/L[3]
Tmax (Median) 12days[3]
Half-life (t½) (Mean) 24days[3]
Absolute Bioavailability 57%[4]

Metabolism and Excretion: this compound is poorly metabolized and is primarily excreted in the feces.[4] Renal clearance is a minor route of elimination.[4]

Efficacy in Cats

This compound has demonstrated high efficacy against a variety of ectoparasites in cats.

Table 2: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Cats
Time PointEfficacy (%)Citation
Day 1 (Therapeutic) 100[5]
Up to 13 Weeks (Persistent) 96.3 - 100[5]

Speed of Kill (Fleas):

  • Existing infestations: 100% of fleas are killed within 12 hours of treatment.[5]

  • New infestations: Provides 98.9-100% flea reduction within 8 hours for 8 weeks, and 96.3% reduction within 24 hours at 13 weeks.[5]

Table 3: Efficacy of this compound Against Ticks (Ixodes ricinus) in Cats
Time PointEfficacyCitation
24 hours (Existing infestations) Kills ticks on the animal prior to administration[2]
48 hours (New infestations) Kills newly infesting ticks for 13 weeks[2]
Table 4: Efficacy of this compound Against Mites in Cats
ParasiteEfficacy (%)Time to EfficacyCitation
Otodectes cynotis (Ear Mites) 99.6 - 10028-30 days post-treatment[6]
Notoedres cati (Notoedric Mange) 100 (parasitological cure)28 days post-treatment[7]

Safety Profile in Cats

This compound is well-tolerated in cats. In safety studies, even at 5 times the recommended dose, no systemic clinical signs were observed.[3] Local reactions at the application site were noted in the high-dose group, including alopecia, erythema, and epidermal hyperplasia. Mild and transient application site reactions such as scratching and erythema, as well as cosmetic effects like temporary spiking of the hair, may occur in very rare cases at the recommended dose. Mild and transient digestive disorders like hypersalivation or vomiting have also been reported very rarely, generally attributed to the cat licking the application site.[8]

The safety of the veterinary medicinal product has not been established in pregnant or lactating cats.[3][8] Fetotoxic effects have been described in laboratory animals following exposure to this compound.[3][8] It is not recommended for use in kittens under 10 weeks of age or weighing less than 1 kg.[3]

Experimental Protocols

Pharmacokinetic Studies

dot

G cluster_study_design Pharmacokinetic Study Workflow animal_selection Selection of healthy adult cats group_allocation Allocation to treatment groups (Topical and Intravenous) animal_selection->group_allocation dosing Single dose administration group_allocation->dosing sampling Serial blood sample collection (pre-dose and at multiple time points post-dose) dosing->sampling analysis Plasma separation and storage at -20°C sampling->analysis quantification Quantification of this compound concentration using a validated LC-MS/MS method analysis->quantification pk_analysis Pharmacokinetic parameter calculation (Cmax, Tmax, AUC, t1/2, Bioavailability) quantification->pk_analysis

Generalized workflow for pharmacokinetic studies of this compound in cats.
  • Study Design: The pharmacokinetic profile of this compound was evaluated in healthy cats following topical administration of a combination product. For determination of bioavailability, intravenous administration of this compound was also performed in a separate group.

  • Dosing: A single topical dose was administered to the skin at the base of the skull.

  • Sample Collection: Blood samples were collected at various time points before and after treatment.

  • Analysis: Plasma concentrations of this compound were determined using a validated analytical method.

Efficacy Studies (General Protocol)

dot

G cluster_efficacy_workflow General Efficacy Study Workflow animal_selection Selection of cats (specific age and weight criteria) acclimatization Acclimatization period animal_selection->acclimatization parasite_infestation Artificial infestation with a specific number of fleas, ticks, or mites acclimatization->parasite_infestation group_allocation Random allocation to treatment (this compound) or control (placebo) groups parasite_infestation->group_allocation treatment Single topical administration of the investigational product or placebo group_allocation->treatment parasite_counts Parasite counts at defined intervals post-treatment treatment->parasite_counts efficacy_calculation Calculation of efficacy based on the reduction in parasite counts compared to the control group parasite_counts->efficacy_calculation

Generalized workflow for efficacy studies of this compound in cats.
  • Study Design: Randomized, blinded, negative-controlled studies were conducted.

  • Animals: Purpose-bred domestic shorthair cats were used.

  • Infestation: Cats were artificially infested with a specific number of adult fleas, ticks, or mites.

  • Treatment: A single topical dose of the this compound-containing product or a placebo was administered.

  • Efficacy Assessment: Parasite counts were performed at predetermined time points after treatment. Efficacy was calculated based on the percentage reduction in the mean number of parasites in the treated group compared to the control group.

Conclusion

This compound exhibits a favorable pharmacological profile for the treatment and prevention of common ectoparasite infestations in cats. Its novel mechanism of action, long-lasting pharmacokinetic profile, and high efficacy against fleas, ticks, and mites, combined with a strong safety profile, make it a valuable addition to feline veterinary medicine. Further research is warranted to explore its potential use and pharmacological profile in other veterinary species.

References

Tigolaner's Selectivity for Invertebrate Versus Mammalian GABA Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigolaner, a novel bispyrazole insecticide and acaricide, represents a significant advancement in ectoparasite control. Its efficacy is rooted in its potent and selective antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in invertebrates. This selective action, crucial for its favorable safety profile in mammals, is the focal point of this technical guide. While specific quantitative data for this compound's binding affinities remain proprietary, this document synthesizes available information on the isoxazoline class, to which this compound is related, to provide a comprehensive understanding of its mechanism of action and selective toxicity. This guide details the underlying signaling pathways, outlines key experimental protocols for assessing selectivity, and presents illustrative data for the isoxazoline class.

Introduction

GABA is the primary inhibitory neurotransmitter in both vertebrate and invertebrate central nervous systems. It exerts its effects by binding to GABA receptors, which are ligand-gated ion channels. The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and thus inhibiting neurotransmission.

Isoxazolines, and the related bispyrazole, this compound, are non-competitive antagonists of these GABA-gated chloride channels.[1] They bind to a site within the channel pore, distinct from the GABA binding site, and allosterically modulate the receptor, blocking the influx of chloride ions. This disruption of inhibitory neurotransmission leads to hyperexcitation of the invertebrate nervous system, resulting in paralysis and death of the parasite.[1] The selective toxicity of these compounds arises from a significantly higher potency for invertebrate GABA receptors compared to their mammalian counterparts.[2][3]

Signaling Pathway and Mechanism of Action

The primary target of this compound is the GABA-gated chloride channel, a pentameric ligand-gated ion channel. The binding of GABA to its receptor normally triggers the opening of this channel. This compound acts as a negative allosteric modulator, binding to a site within the transmembrane domain of the receptor, which stabilizes the closed state of the channel and prevents chloride ion influx, even in the presence of GABA.

cluster_neuron Postsynaptic Neuron cluster_this compound This compound Action GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_Receptor->Chloride_Channel GABA Binding (Opens Channel) Blocked_Channel Chloride (Cl-) Channel (Blocked) GABA_Receptor->Blocked_Channel Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition This compound This compound This compound->GABA_Receptor Binds to Allosteric Site No_Hyperpolarization No Hyperpolarization Blocked_Channel->No_Hyperpolarization Hyperexcitation Hyperexcitation No_Hyperpolarization->Hyperexcitation

Figure 1: Mechanism of this compound at the GABA Receptor.

Quantitative Analysis of Selectivity

While specific IC50 values for this compound are not publicly available, the European Medicines Agency has stated that "this compound exhibits higher functional potency to block insect/acarine receptors compared to mammalian receptors in vitro".[3][4] To illustrate the selectivity of the broader isoxazoline class, the following table summarizes IC50 values for other isoxazoline compounds against various invertebrate and mammalian GABA receptor subtypes. This data is derived from studies on sarolaner, lotilaner, afoxolaner, and fluralaner.[5] It is important to note that these values are for comparative purposes and may not be directly representative of this compound's specific activity.

CompoundReceptor SubtypeSpeciesIC50 (µM)Reference
Illustrative Isoxazolines
FluralanerRDLDrosophila melanogaster0.005[5] (Implied from comparative statements)
Fluralanerα1β2γ2Human7.9[5]
Fluralanerα1β2γ2Canine13[5]
Afoxolanerα1β2γ2Human>30[5]
Afoxolanerα1β2γ2Canine>30[5]
Sarolanerα1β2γ2Human>30[5]
Sarolanerα1β2γ2Canine>30[5]
Lotilanerα1β2γ2Human>30[5]
Lotilanerα1β2γ2Canine>30[5]

Experimental Protocols

The determination of a compound's selectivity for invertebrate versus mammalian GABA receptors typically involves two key types of experiments: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABA receptor.

Objective: To determine the binding affinity (Ki) of this compound for invertebrate and mammalian GABA receptors.

Methodology:

  • Membrane Preparation:

    • For invertebrate receptors, membranes are typically prepared from the heads of insects (e.g., houseflies, Musca domestica).[6]

    • For mammalian receptors, membranes are prepared from the cerebral cortex of rats or from cell lines (e.g., HEK293) expressing specific recombinant GABA receptor subtypes.

  • Radioligand:

    • A radiolabeled ligand, such as [³H]muscimol or a radiolabeled isoxazoline like [³H]fluralaner, is used.

  • Assay:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation (Insect Heads or Mammalian Brain/Cells) Start->Membrane_Prep Incubation Incubation (Membranes + [3H]Ligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation Analysis Data Analysis (Determine IC50 and Ki) Scintillation->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique directly measures the function of the GABA receptor in response to GABA and the inhibitory effect of the test compound.

Objective: To determine the functional inhibition (IC50) of GABA-induced currents by this compound at invertebrate and mammalian GABA receptors.

Methodology:

  • Receptor Expression:

    • cRNA encoding specific subunits of invertebrate (e.g., from Drosophila melanogaster or Ctenocephalides felis) or mammalian (e.g., human, canine) GABA receptors are injected into Xenopus laevis oocytes.[5]

    • The oocytes are incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

    • The oocyte is perfused with a saline solution.

  • GABA Application:

    • A baseline current is established.

    • GABA is applied to the oocyte, which activates the GABA receptors and elicits an inward chloride current.

  • Inhibitor Application:

    • The oocyte is pre-incubated with varying concentrations of this compound.

    • GABA is then co-applied with this compound, and the resulting current is measured.

  • Data Analysis:

    • The percentage of inhibition of the GABA-induced current by each concentration of this compound is calculated.

    • An IC50 value is determined by fitting the concentration-response data to a logistic equation.

Start Start cRNA_Injection cRNA Injection into Xenopus Oocytes Start->cRNA_Injection Receptor_Expression Incubation for Receptor Expression cRNA_Injection->Receptor_Expression TEVC_Setup Two-Electrode Voltage-Clamp Setup Receptor_Expression->TEVC_Setup GABA_Application Apply GABA (Measure Baseline Current) TEVC_Setup->GABA_Application Tigolaner_Incubation Pre-incubate with this compound GABA_Application->Tigolaner_Incubation GABA_Tigolaner_Application Co-apply GABA and this compound (Measure Inhibited Current) Tigolaner_Incubation->GABA_Tigolaner_Application Data_Analysis Data Analysis (Determine IC50) GABA_Tigolaner_Application->Data_Analysis End End Data_Analysis->End

Figure 3: Two-Electrode Voltage-Clamp Workflow.

Conclusion

This compound is a potent ectoparasiticide that achieves its efficacy through the selective inhibition of invertebrate GABA-gated chloride channels. While specific quantitative data on its selectivity are not publicly available, the established mechanism of action for the isoxazoline class provides a strong framework for understanding its high therapeutic index. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the selectivity of novel compounds targeting GABA receptors. Further research and disclosure of specific binding affinities and functional inhibition data for this compound will provide a more complete picture of its pharmacological profile and contribute to the development of even more selective and effective ectoparasiticides.

References

Tigolaner: A Technical Guide to its Classification as an Allosteric Modulator of GABA-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class, demonstrating potent and selective inhibitory activity against gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, definitively classifying it as an allosteric modulator. This classification is based on its ability to modulate receptor function at a site distinct from the endogenous ligand (GABA) binding site, leading to a non-competitive mode of inhibition.[5] this compound exhibits a significantly higher potency for invertebrate GABA receptors compared to their mammalian counterparts, a key factor in its favorable safety profile for veterinary use.[1][2][3][4] This document details the quantitative pharmacology, experimental protocols used for characterization, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a recently developed active ingredient used in veterinary medicine for the control of ectoparasites such as fleas, ticks, and mites in cats.[3][4] It belongs to the broader class of isoxazoline parasiticides, which are known for their potent insecticidal and acaricidal properties.[6] The primary molecular target of this compound and other isoxazolines is the ligand-gated ion channel, specifically the GABA-gated chloride channel, which plays a crucial role in inhibitory neurotransmission in invertebrates.[7][8] By disrupting the normal function of these channels, this compound induces hyperexcitation of the parasite's nervous system, leading to paralysis and death.[6] A critical feature of this compound is its high selectivity for insect and acarine GABA receptors over mammalian receptors, which underpins its clinical safety and efficacy.[2][3][4]

Quantitative Pharmacology

While specific IC50 values for this compound on a wide range of insect and mammalian GABA receptor subtypes are not extensively available in the public domain, the European Medicines Agency (EMA) has stated that "this compound exhibits higher functional potency to block insect/acarine receptors compared to mammalian receptors in vitro."[2][3] To provide a quantitative perspective on the selectivity of this class of compounds, the following table summarizes the inhibitory concentrations (IC50) of structurally related isoxazolines (Fluralaner, Afoxolaner, and Sarolaner) on various human and canine GABA receptor subtypes. This data, obtained from two-electrode voltage-clamp experiments on recombinant receptors expressed in Xenopus oocytes, serves as a representative illustration of the selectivity profile expected for this compound.[6][9]

CompoundReceptor Subtype (Human)IC50 (µM)Receptor Subtype (Canine)IC50 (µM)
Fluralaner α1β2γ21.9 - 5.7α1β2γ22.2 - 13
α2β2γ2< 10α2β3γ2Data not available
α3β2γ2Data not availableα3β2γ2Data not available
α5β2γ2< 10α5β2γ2Data not available
Afoxolaner α1β2γ24.6 - 20.5α1β2γ23 - 20.6
α5β2γ2< 10α5β2γ2Data not available
Sarolaner α1β2γ2> 30α1β2γ210.2 - 21.8
α5β2γ28.4α5β2γ2Data not available

Table 1: Representative IC50 values of isoxazolines on human and canine GABA receptor subtypes. Data extracted from "Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes".[6][9]

Mechanism of Action: Allosteric Modulation

This compound's primary mechanism of action is the allosteric modulation of GABA-gated chloride channels.[2][8] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, which is where the endogenous ligand (GABA) binds.[10] This binding event induces a conformational change in the receptor, thereby altering its response to the agonist.

In the case of this compound, it acts as a negative allosteric modulator (NAM) , meaning it reduces the activity of the GABA receptor.[3] This is in contrast to a competitive antagonist, which would bind directly to the orthosteric site and block GABA from binding. The non-competitive nature of this compound's inhibition is a hallmark of allosteric modulation.

Signaling Pathway of GABA-A Receptors

The following diagram illustrates the canonical signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synthesis GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_Receptor GABA Release & Binding to Orthosteric Site Chloride_influx Cl- Influx GABA_Receptor->Chloride_influx Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_influx->Hyperpolarization Leads to This compound This compound This compound->GABA_Receptor Binds to Allosteric Site

GABA-A receptor signaling and this compound's inhibitory action.

Experimental Protocols

The characterization of this compound as an allosteric modulator of GABA-gated channels relies on electrophysiological techniques. The two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes expressing recombinant GABA receptors is a standard and powerful method for such studies.

Two-Electrode Voltage Clamp (TEVC) Protocol for Insect GABA Receptor Characterization

This protocol is a representative methodology synthesized from established practices for studying ion channel modulators.

1. Preparation of Xenopus laevis Oocytes:

  • Harvest oocytes from an anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours with gentle agitation.

  • Manually select and wash stage V-VI oocytes.

  • Store the oocytes in Barth's solution supplemented with antibiotics at 18°C.

2. Microinjection of cRNA:

  • Synthesize cRNA encoding the insect GABA receptor subunit of interest (e.g., the RDL - resistance to dieldrin - subunit from Drosophila melanogaster or the target parasite).

  • Inject approximately 50 nL of the cRNA solution (e.g., 0.1-1 µg/µL) into the cytoplasm of each oocyte.

  • Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ), one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

  • Co-apply this compound at various concentrations with the same concentration of GABA.

  • Record the resulting chloride currents. A decrease in the GABA-induced current in the presence of this compound indicates inhibition.

4. Data Analysis:

  • Measure the peak current amplitude for each concentration of this compound.

  • Normalize the data to the baseline GABA response.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing an ion channel modulator like this compound.

Experimental_Workflow start Start: Characterize Novel Compound cRNA_prep Prepare Insect GABA Receptor cRNA (e.g., RDL subunit) start->cRNA_prep oocyte_prep Harvest and Prepare Xenopus Oocytes start->oocyte_prep microinjection Microinject cRNA into Oocytes cRNA_prep->microinjection oocyte_prep->microinjection incubation Incubate Oocytes for Receptor Expression microinjection->incubation tevc_setup Set up Two-Electrode Voltage Clamp (TEVC) incubation->tevc_setup baseline Establish Baseline GABA Response (EC10-EC20) tevc_setup->baseline co_application Co-apply GABA with Varying Concentrations of this compound baseline->co_application data_recording Record Chloride Currents co_application->data_recording data_analysis Analyze Data: - Plot Dose-Response Curve - Calculate IC50 data_recording->data_analysis conclusion Conclusion: Characterize Potency and Efficacy data_analysis->conclusion

Workflow for characterizing an ion channel modulator.

Logical Classification as an Allosteric Modulator

The classification of a compound as an allosteric modulator follows a logical progression of experiments designed to differentiate its mechanism from other types of receptor ligands.

The diagram below illustrates the decision-making process for classifying a compound like this compound.

Allosteric_Modulator_Classification start Start: Test Compound on GABA Receptor does_it_bind Does the compound bind to the receptor? start->does_it_bind no_binding No Interaction does_it_bind->no_binding No binding_confirmed Binding Confirmed does_it_bind->binding_confirmed Yes agonist_effect Does it activate the receptor alone? binding_confirmed->agonist_effect is_agonist Orthosteric or Allosteric Agonist agonist_effect->is_agonist Yes no_agonist_effect No Agonist Effect agonist_effect->no_agonist_effect No modulates_gaba Does it modulate the response to GABA? no_agonist_effect->modulates_gaba no_modulation Silent Binder or No Functional Effect modulates_gaba->no_modulation No modulation_confirmed Modulation Confirmed modulates_gaba->modulation_confirmed Yes competitive Is the inhibition surmountable by increasing GABA concentration? modulation_confirmed->competitive is_competitive Competitive Antagonist competitive->is_competitive Yes non_competitive Inhibition is Non-Competitive competitive->non_competitive No pam_or_nam Does it enhance or reduce the GABA response? non_competitive->pam_or_nam is_pam Positive Allosteric Modulator (PAM) pam_or_nam->is_pam Enhances is_nam Negative Allosteric Modulator (NAM) (e.g., this compound) pam_or_nam->is_nam Reduces

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tigolaner in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel isoxazoline ectoparasiticide used in veterinary medicine for the treatment and prevention of flea and tick infestations. Accurate quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic, pharmacodynamic, toxicokinetic, and residue studies. These application notes provide detailed protocols for the analytical quantification of this compound using modern chromatographic and mass spectrometric techniques. While a specific validated method for this compound in tissues is not publicly available, a general approach based on established methodologies for residue analysis is presented.

Quantification of this compound in Plasma

This section outlines a sensitive and robust method for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is adapted from a validated method for other isoxazoline derivatives and is expected to be highly applicable to this compound with appropriate optimization.[1]

Experimental Protocol: UPLC-MS/MS Method for this compound in Plasma

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma sample for 5 seconds.

  • Pipette 100 µL of the plasma sample into a clean 5 mL polyethylene tube.

  • Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled this compound or another isoxazoline compound like Sarolaner or Fluralaner).[1]

  • Vortex mix for 5 seconds.

  • Add 450 µL of acetonitrile containing 4% ammonium hydroxide (v/v) to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., acetonitrile:water, 1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm filter membrane.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A suitable UPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 3000 or equivalent, equipped with an electrospray ionization (ESI) source.[2]

  • Analytical Column: A reversed-phase column, for example, a UPLC BEH C18 column (2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from matrix components. A starting point could be:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion.

Data Presentation: Typical Validation Parameters for Plasma Assay

The following table summarizes the expected performance characteristics of a validated UPLC-MS/MS method for this compound in plasma, based on data from similar isoxazoline compounds.[1]

ParameterTypical Value/Range
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery 85 - 110%
Matrix Effect < 15%

Workflow Diagram: this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile with 4% NH4OH) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter injection Inject into UPLC-MS/MS filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound analysis in plasma.

Quantification of this compound in Tissue

This section provides a general protocol for the quantification of this compound in animal tissues. Due to the absence of a specific validated method in the public domain, this protocol is based on established principles of veterinary drug residue analysis.[3][4] The target tissue for analysis will depend on the study's objectives; liver and kidney are often selected for residue monitoring.[5]

Experimental Protocol: Proposed Method for this compound in Tissue

1. Sample Preparation (Homogenization and Extraction)

  • Tissue Homogenization:

    • Accurately weigh approximately 1-2 g of the selected tissue (e.g., liver, kidney, muscle, fat).

    • Add a suitable buffer or water (e.g., 3-5 mL per gram of tissue).

    • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved. It is recommended to keep the sample on ice during homogenization to prevent degradation of the analyte.[4]

  • Extraction (QuEChERS-based approach):

    • To the tissue homogenate, add an appropriate volume of acetonitrile (e.g., 10 mL).

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 4000 g) for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Sample Preparation:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The UPLC-MS/MS conditions would be similar to those described for plasma analysis, with potential modifications to the gradient elution program to manage the more complex matrix of tissue extracts.

Data Presentation: Key Validation Parameters for Tissue Assay

A validation for a tissue assay should include the following parameters, with acceptance criteria generally similar to those for plasma assays.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte.
Linearity The relationship between concentration and instrument response.r² > 0.99
Accuracy The closeness of the measured value to the true value.± 15% (± 20% at LLOQ)
Precision The degree of scatter between a series of measurements.< 15% CV (< 20% at LLOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Should be assessed and minimized.
Stability Stability of the analyte in the matrix under different storage and processing conditions.Analyte should be stable.

Workflow Diagram: this compound Quantification in Tissue

G cluster_sample_prep Tissue Sample Preparation cluster_analysis UPLC-MS/MS Analysis tissue Weigh Tissue Sample homogenize Homogenization tissue->homogenize extraction Acetonitrile Extraction + QuEChERS Salts homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 evaporate Evaporation & Reconstitution centrifuge2->evaporate injection Inject into UPLC-MS/MS evaporate->injection quantification Quantification injection->quantification

Caption: General workflow for this compound analysis in tissue.

Conclusion

The provided protocols offer a comprehensive starting point for the quantification of this compound in both plasma and tissue samples. The UPLC-MS/MS method for plasma, adapted from validated procedures for similar compounds, is expected to be readily applicable. The proposed method for tissue provides a robust framework based on standard residue analysis techniques, which should be validated with specific performance data for this compound. These analytical methods are essential tools for advancing the understanding of the pharmacology and safety profile of this important veterinary drug.

References

Application Notes and Protocols for Tigolaner Dose Determination and Confirmation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for dose determination and confirmation studies of Tigolaner, a novel bispyrazole ectoparasiticide. The methodologies outlined are based on findings from studies on the efficacy and safety of this compound, primarily as a component of the veterinary product Felpreva®.

Mechanism of Action

This compound is a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3][4] By binding to these channels, it blocks the inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the parasites.[1][3] this compound exhibits a significantly higher selectivity for invertebrate GABA receptors over mammalian receptors, which contributes to its favorable safety profile in host animals.[1][2][3][4]

cluster_normal Normal Physiological Process cluster_tigolaner_action This compound's Mechanism of Action This compound This compound GABA_Receptor Invertebrate GABA-gated Chloride Channel This compound->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation and Paralysis GABA_Receptor->Hyperexcitation Disruption leads to Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Leads to Normal_State Normal Resting State Hyperpolarization->Normal_State Maintains Parasite_Death Parasite Death Hyperexcitation->Parasite_Death Results in GABA GABA GABA->GABA_Receptor Binds to

Caption: Mechanism of action of this compound on invertebrate GABA-gated chloride channels.

Pharmacokinetic Profile of this compound in Cats

Following a single topical administration, this compound is systemically absorbed, exhibiting a large volume of distribution and slow excretion.[5][6] This pharmacokinetic profile supports its long-lasting efficacy.

ParameterValueReference
Route of Administration Topical (Spot-on)[7]
Mean Peak Plasma Concentration (Cmax) 1.35 mg/L[7][8]
Time to Peak Plasma Concentration (Tmax) 12 days[6][7][8]
Mean Elimination Half-life (t1/2) 24 days[6][7][8]
Bioavailability 57%[5][6][9]
Primary Route of Excretion Feces[1][2][5][6][8][9]

Dose Determination and Confirmation Studies

I. Dose Determination Study Protocol (Flea Infestation Model)

This protocol outlines a dose-ranging study to determine the minimum effective dose of this compound against adult cat fleas (Ctenocephalides felis).

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (Day 0) cluster_post_treatment Post-Treatment Phase acclimatization Animal Acclimatization (min. 7 days) health_check Health Examination & Baseline Body Weight acclimatization->health_check randomization Randomization into Treatment Groups health_check->randomization treatment_application Topical Administration of this compound (0.5x, 1x, 1.3x, 2x doses) or Placebo randomization->treatment_application flea_infestation Artificial Flea Infestation (e.g., Day 2, 7, 14, etc.) treatment_application->flea_infestation safety_assessment Ongoing Safety Assessment (Clinical Observations) treatment_application->safety_assessment flea_count Flea Counts (e.g., 24h post-infestation) flea_infestation->flea_count efficacy_calculation Efficacy Calculation (vs. Placebo) flea_count->efficacy_calculation

Caption: Experimental workflow for a this compound dose determination study.

1. Objective: To evaluate the efficacy of different doses of this compound against adult Ctenocephalides felis on cats and to determine the minimum effective dose that provides at least 95% efficacy for a defined period.

2. Materials:

  • Clinically healthy, adult domestic short-hair cats (male and female).

  • This compound formulations at varying concentrations (e.g., to achieve 0.5x, 1x, 1.3x, and 2x the proposed minimum dose of 14.5 mg/kg body weight).[10][11]

  • Placebo formulation (vehicle control).

  • Laboratory-reared adult cat fleas (Ctenocephalides felis).

  • Flea combing supplies.

  • Individual animal housing.

3. Experimental Design:

  • Animals: A sufficient number of cats to allow for statistically valid group sizes (e.g., 8 cats per group).[10][11]

  • Acclimatization: Animals should be acclimated to individual housing for at least 7 days prior to the start of the study.

  • Randomization: Cats are weighed and randomly allocated to treatment groups based on pre-treatment flea counts (if applicable) or body weight.

  • Treatment Groups:

    • Group 1: Placebo control.

    • Group 2: this compound at 0.5x the minimum recommended dose (e.g., 7.25 mg/kg).[10]

    • Group 3: this compound at 1x the minimum recommended dose (e.g., 14.5 mg/kg).[10][11]

    • Group 4: this compound at 1.3x the minimum recommended dose (e.g., 18.85 mg/kg).[10]

    • Group 5: this compound at 2x the minimum recommended dose (e.g., 29 mg/kg).[10]

4. Protocol:

  • Day -2: Conduct a pre-treatment flea count to ensure all animals can host fleas. Comb all fleas from the animals.

  • Day 0: Administer the assigned treatment topically to the skin at the base of the skull.

  • Post-Treatment Infestations: Artificially infest all cats with a known number of adult fleas (e.g., 100 fleas) on specified days post-treatment (e.g., Day 2, 7, 14, 21, 28, and monthly thereafter for the desired duration of the study).

  • Flea Counts: Approximately 24 hours after each infestation, perform a thorough combing of each cat to remove and count all live fleas.

  • Safety Assessment: Conduct daily health observations and physical examinations at regular intervals.

5. Data Analysis:

  • Calculate the geometric mean number of live fleas for each treatment group at each time point.

  • Determine the percent efficacy of each this compound dose relative to the placebo control using the following formula:

    • Efficacy (%) = 100 * ( (Geometric Mean Fleas in Control Group - Geometric Mean Fleas in Treated Group) / Geometric Mean Fleas in Control Group )

  • The lowest dose that consistently achieves ≥95% efficacy is determined to be the minimum effective dose.[10][12]

II. Dose Confirmation Study Protocol (Ear Mite Infestation Model)

This protocol details a study to confirm the efficacy of the selected minimum effective dose of this compound against ear mites (Otodectes cynotis).

1. Objective: To confirm the efficacy of a single topical application of this compound at the minimum recommended dose in eliminating ear mite infestations in cats.

2. Materials:

  • Clinically healthy, adult cats naturally or artificially infested with Otodectes cynotis.

  • This compound formulation at the minimum recommended dose (e.g., 14.4 or 14.5 mg/kg).[13][14]

  • Placebo formulation (vehicle control).

  • Otoscope.

  • Mineral oil and microscope slides for mite identification.

3. Experimental Design:

  • Animals: A sufficient number of cats with confirmed ear mite infestations (e.g., 8-10 cats per group).[14]

  • Inclusion Criteria: Presence of live O. cynotis mites confirmed by otoscopic examination prior to treatment.[13][15]

  • Randomization: Cats are randomized to treatment groups based on pre-treatment mite counts.[14]

  • Treatment Groups:

    • Group 1: Placebo control.

    • Group 2: this compound at the minimum recommended dose.

4. Protocol:

  • Day -1/0: Confirm the presence of viable mites in both ears of each cat via otoscopic examination and microscopic evaluation of ear debris.[13][15]

  • Day 0: Administer the assigned treatment topically to the skin at the base of the skull.

  • Post-Treatment Assessment:

    • Day 14: Re-evaluate the presence of viable mites in both ears.[13][15]

    • Day 28: Conduct the final efficacy assessment for the presence of viable mites.[13][15]

  • Efficacy Assessment: Mite counts are performed by flushing the ear canals and examining the collected debris under a microscope.

  • Safety Assessment: Observe animals daily for any adverse reactions.

5. Data Analysis:

  • Calculate the percentage of mite-free cats in each group at each assessment point.

  • Calculate the percent reduction in mite counts for the treated group compared to the control group.

  • Statistical analysis (e.g., Fisher's exact test for cure rates, t-test or non-parametric equivalent for mite count reduction) should be performed to compare the groups. A p-value of <0.05 is typically considered significant.

Efficacy Data Summary

The following tables summarize the efficacy of this compound from various dose confirmation and field studies.

Table 1: Efficacy of this compound against Fleas (Ctenocephalides felis) in Cats

Study TypeThis compound DoseTime PointEfficacy (%)Reference
Dose Confirmation14.5 mg/kgDay 1100%[10][12]
Dose Confirmation14.5 mg/kgWeek 13 (Day 91)100%[10]
Dose Confirmation14.5 mg/kgWeek 12 (Day 86)99.5%[10]
Speed of Kill14.5 mg/kg12 hours post-treatment100%[11][12]
Speed of Kill14.5 mg/kg8 hours post-reinfestation (up to 8 weeks)98.9 - 100%[11][12]
Speed of Kill14.5 mg/kg24 hours post-reinfestation (at week 13)96.3%[11][12]

Table 2: Efficacy of this compound against Mites in Cats

Parasite SpeciesStudy TypeThis compound DoseTime PointEfficacy (%) / Cure RateReference
Otodectes cynotis (Ear Mites)Dose Confirmation14.5 mg/kgDay 28/3099.6 - 100%[14]
Otodectes cynotis (Ear Mites)Field Study14.4 mg/kgDay 28100% parasitological cure[13][15]
Notoedres cati (Mange Mites)Field Study14.4 mg/kgDay 28100% parasitological cure[13][15]

Table 3: Efficacy of this compound against Ticks in Cats

Parasite SpeciesStudy TypeThis compound DoseTime PointEfficacy (%)Reference
Ixodes holocyclus (Paralysis Tick)Dose Confirmation9.79% w/v72h post-infestation (up to 13 weeks)98.1 - 100%[16]
Ixodes ricinusProduct InformationNot specified48h post-infestation (up to 13 weeks)Kills newly infested ticks[1][2][3]

Safety Information

In safety studies, this compound has been shown to be well-tolerated in cats. Even at doses up to 5 times the maximum recommended dose administered on 4 consecutive occasions, no systemic clinical signs were observed.[3] Local reactions at the application site, such as alopecia and erythema, were noted in the high-dose group.[3] A decrease in thyroid weight was observed in some male kittens after repeated high-dose administrations.[7]

References

Application Notes and Protocols for the Formulation Development of Tigolaner for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of Tigolaner, a potent bispyrazole ectoparasiticide, for topical veterinary applications. The following sections detail the physicochemical properties of this compound, methodologies for formulation, analytical procedures, and stability testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Class Bispyrazole[1]
Molecular Formula C₂₁H₁₃ClF₈N₆O[2]
Molecular Weight 552.8 g/mol [2]
Appearance White to off-white crystalline powder[2]
Solubility Limited solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] Quantitative solubility in common topical excipients should be experimentally determined.[2]
Log P (predicted) 4.7
Stability Stable under standard storage conditions. May degrade under extreme pH or temperature. The carboxamide group may be susceptible to hydrolysis.[2][2]

Formulation Development

The primary goal for a topical formulation of this compound is to create a stable solution that ensures the drug remains localized in the skin layers to effectively target ectoparasites.

Excipient Selection

The choice of excipients is critical for solubilizing the lipophilic this compound and ensuring its stability and effective delivery into the skin. Based on the marketed product Felpreva®, a combination of solvents, antioxidants, and pH modifiers can be considered.[3][4]

Table 2: Potential Excipients for this compound Topical Formulation

Excipient ClassExampleFunction
Solvent/Vehicle Isopropylidene glycerol (Solketal)Primary solvent
Propylene GlycolCo-solvent, humectant
Transcutol® P (Diethylene glycol monoethyl ether)Co-solvent, permeation enhancer[5][6]
EthanolCo-solvent, enhances drying time
Isopropyl MyristateOily vehicle, emollient
Antioxidant Butylhydroxyanisole (BHA)Prevents oxidative degradation[3][4]
Butylhydroxytoluene (BHT)Prevents oxidative degradation[3][4]
pH Modifier Lactic AcidAdjusts pH for stability and skin compatibility[7]
Protocol for Formulation Preparation

This protocol describes the preparation of a prototype topical spot-on solution of this compound.

Materials:

  • This compound API

  • Isopropylidene glycerol

  • Propylene glycol

  • Butylhydroxyanisole (BHA)

  • Lactic acid

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh all components for the desired batch size.

  • Solubilization of Antioxidant: In a glass beaker, add the required amount of Isopropylidene glycerol and propylene glycol. Add the BHA and stir with a magnetic stirrer until fully dissolved.

  • Dissolution of this compound: Slowly add the weighed this compound to the solvent mixture while continuously stirring. Continue stirring until the API is completely dissolved. Gentle warming (e.g., to 40-50°C) may be employed to facilitate dissolution, but the thermal stability of this compound should be considered.

  • pH Adjustment: Add lactic acid dropwise to adjust the pH of the formulation. The target pH should be determined based on pre-formulation stability studies.

  • Final Volume: If necessary, add the primary solvent to reach the final target volume/weight.

  • Packaging: Store the final formulation in amber glass vials or other appropriate light-resistant and inert containers.

Formulation_Workflow A Weigh Excipients and API B Dissolve Antioxidant in Solvents A->B Solvents, Antioxidant C Add and Dissolve this compound API B->C Solvent-Antioxidant Mix D Adjust pH with Lactic Acid C->D This compound Solution E Final Formulation D->E pH-adjusted Solution IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Porcine Ear Skin B Assemble Franz Diffusion Cells A->B C Fill Receptor Chamber B->C D Apply this compound Formulation C->D E Collect Samples at Time Points D->E F Analyze Samples by HPLC E->F G Determine Skin Permeation Profile F->G Signaling_Pathway This compound This compound GABA_R GABA-gated Chloride Channel (in Parasite Neuron) This compound->GABA_R Antagonistic Binding Cl_Influx Chloride Ion Influx GABA_R->Cl_Influx Blockage Hyperpolarization Hyperpolarization of Neuron Cl_Influx->Hyperpolarization Prevents Inhibition Inhibition of Nerve Transmission Hyperpolarization->Inhibition Leads to Paralysis Paralysis and Death of Parasite Inhibition->Paralysis

References

Application Notes and Protocols for the Use of Tigolaner as a Reference Compound in Insecticide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel bispyrazole insecticide and acaricide that acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] Its high selectivity for invertebrate versus mammalian receptors makes it an effective and valuable tool for insecticide research and development.[2] These application notes provide detailed information and protocols for utilizing this compound as a reference compound in insecticide screening programs.

This compound's mechanism of action involves the inhibition of GABA receptors, which disrupts the normal functioning of the parasite's nervous system, leading to paralysis and death.[3][4] It has demonstrated high efficacy against a range of ectoparasites, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, Ixodes holocyclus), and mites (Otodectes cynotis, Notoedres cati).[5][6]

Chemical and Physical Properties

PropertyValue
Chemical Name 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dihydro-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzamide
Molecular Formula C₂₁H₁₃ClF₈N₆O
Molecular Weight 552.81 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents, limited solubility in water
CAS Number 1621436-41-6

Quantitative Data

While specific IC₅₀ and EC₅₀ values for this compound against fleas, ticks, and mites are not widely published in publicly available literature, comparative studies have shown IC₅₀ values ranging from 33–575 nM against mosquitoes and sand flies.[7] Efficacy studies with the formulated product Felpreva® provide in-vivo benchmarks.

Target OrganismEfficacy MetricResultTime Point
Ctenocephalides felis (Fleas)% Reduction100%12 hours post-treatment[5]
Ctenocephalides felis (Fleas)% Reduction98.9–100%For 8 weeks (within 8 hours of re-infestation)[5]
Ixodes ricinus (Ticks)% Efficacy91% - 100%For 5 weeks[8]
Ixodes scapularis (Ticks)% Efficacy95% - 100%For 1 month[8]

Mechanism of Action: GABA Receptor Inhibition

This compound targets the GABA receptor in the central nervous system of invertebrates. GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound non-competitively binds to a site on this receptor, blocking the channel and preventing the influx of chloride ions. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the parasite.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarization GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl⁻ GABA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks channel

Figure 1. Simplified signaling pathway of GABAergic inhibition and the antagonistic action of this compound.

Experimental Protocols

The following are generalized protocols for using this compound as a reference compound in common insecticide screening assays. Researchers should optimize these protocols for their specific experimental conditions and target organisms.

In Vitro High-Throughput Screening (HTS) for GABA Receptor Modulators

This protocol outlines a cell-based HTS assay to identify compounds that modulate the insect GABA receptor.

HTS_Workflow start Start: Prepare stable cell line expressing insect GABA receptor plate_cells Plate cells in 384-well microplates start->plate_cells add_compounds Add test compounds and this compound (reference) at various concentrations plate_cells->add_compounds incubate1 Incubate at room temperature add_compounds->incubate1 add_dye Add membrane potential-sensitive dye incubate1->add_dye incubate2 Incubate in the dark add_dye->incubate2 add_gaba Add GABA to stimulate the receptor incubate2->add_gaba read_plate Measure fluorescence using a plate reader (e.g., FLIPR) add_gaba->read_plate analyze Analyze data: Calculate % inhibition and determine IC₅₀ values read_plate->analyze end End: Identify potential GABA receptor modulators analyze->end

Figure 2. Experimental workflow for a cell-based high-throughput screening assay.

Materials:

  • Stable cell line expressing the target insect GABA receptor (e.g., from Drosophila melanogaster RDL subunit).[9]

  • Cell culture medium and supplements.

  • 384-well black, clear-bottom microplates.

  • Test compounds and this compound (as a reference standard).

  • Membrane potential-sensitive dye (e.g., FLIPR membrane potential assay kit).

  • GABA solution.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and this compound in an appropriate buffer. Add the compounds to the cell plates. Include wells with no compound (negative control) and wells with a known solvent (vehicle control).

  • Incubation: Incubate the plates for a predetermined time (e.g., 30 minutes) at room temperature.

  • Dye Loading: Add the membrane potential-sensitive dye to all wells and incubate for a specified period (e.g., 30-60 minutes) in the dark at room temperature.

  • GABA Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate reading and, after establishing a baseline, add a pre-determined concentration of GABA to all wells to stimulate the GABA receptors.

  • Data Analysis: The change in fluorescence corresponds to the change in membrane potential. Calculate the percent inhibition of the GABA response for each compound concentration relative to the controls. Determine the IC₅₀ value for this compound and the test compounds.

In Vivo Adult Immersion Test for Acaricide Screening

This protocol is a common method for evaluating the efficacy of acaricides against adult ticks.

Adult_Immersion_Test_Workflow start Start: Collect fully engorged adult female ticks prepare_solutions Prepare serial dilutions of test compounds and this compound in an appropriate solvent start->prepare_solutions immerse_ticks Immerse groups of ticks in the test solutions for a defined period (e.g., 1-5 minutes) prepare_solutions->immerse_ticks dry_ticks Remove ticks and allow them to dry on filter paper immerse_ticks->dry_ticks incubate_ticks Place ticks in individual containers and incubate under controlled conditions (e.g., 27°C, 85% RH) dry_ticks->incubate_ticks monitor_mortality Record tick mortality at specified time points (e.g., 24, 48, 72 hours) incubate_ticks->monitor_mortality monitor_reproduction Monitor surviving ticks for oviposition and egg viability monitor_mortality->monitor_reproduction analyze_data Calculate % mortality and inhibition of reproduction. Determine LC₅₀ values. monitor_reproduction->analyze_data end End: Assess acaricidal efficacy analyze_data->end

Figure 3. Workflow for the Adult Immersion Test for acaricide screening.

Materials:

  • Fully engorged adult female ticks of the target species (e.g., Ixodes ricinus).

  • Test compounds and this compound.

  • Appropriate solvent (e.g., acetone, ethanol) and distilled water with a surfactant (e.g., Triton X-100).

  • Beakers or petri dishes for immersion.

  • Filter paper.

  • Incubator with controlled temperature and humidity.

  • Stereomicroscope.

Procedure:

  • Solution Preparation: Prepare a range of concentrations for the test compounds and this compound. A vehicle control (solvent only) and a negative control (water with surfactant) should be included.

  • Tick Immersion: Place a defined number of ticks (e.g., 10-20) into a mesh pouch or directly into the test solution for a standardized period (e.g., 1 minute).

  • Drying: After immersion, remove the ticks and place them on filter paper to dry.

  • Incubation: Transfer individual ticks to labeled vials or petri dishes and place them in an incubator under optimal conditions for the tick species.

  • Mortality Assessment: Observe the ticks at regular intervals (e.g., 24, 48, 72 hours) and record mortality. Ticks that are unable to right themselves when placed on their dorsum are considered moribund or dead.

  • Reproductive Assessment: Monitor surviving female ticks for egg laying. Collect and weigh the egg masses. Observe the eggs for hatching to assess viability.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ (lethal concentration 50%) for this compound and the test compounds. Calculate the inhibition of fecundity and egg hatchability.

Conclusion

This compound serves as an excellent positive control and reference compound for insecticide and acaricide screening programs targeting the GABA receptor. Its well-defined mechanism of action and high potency provide a reliable benchmark for the evaluation of new chemical entities. The protocols provided herein offer a starting point for researchers to incorporate this compound into their screening cascades.

References

Application Notes and Protocols for Assessing the Speed of Kill of Tigolaner

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing experiments to assess the speed of kill of Tigolaner, a novel bispyrazole ectoparasiticide.

Introduction

This compound is a potent insecticide and acaricide belonging to the bispyrazole chemical class.[1][2] Its primary mode of action is the inhibition of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in insects and acarines.[2][3][4][5] This disruption of the parasite's nervous system leads to paralysis and death.[3][5] this compound has demonstrated high efficacy against a range of ectoparasites, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, Ixodes holocyclus), and mites (Notoedres cati, Otodectes cynotis) in cats.[3][4][5] A key performance indicator for any ectoparasiticide is its "speed of kill," which is crucial for alleviating parasite burden, reducing the risk of pathogen transmission, and mitigating conditions like flea allergy dermatitis (FAD).[6]

These protocols are designed to provide a standardized framework for evaluating the rapid efficacy of this compound formulations.

Data Presentation

Quantitative data from speed of kill studies should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different time points.

Table 1: Example Data Summary for Speed of Kill Assessment against Ctenocephalides felis

Time Point Post-Treatment/InfestationMean Live Flea Count (Control Group)Mean Live Flea Count (this compound-Treated Group)% Efficacy (Geometric Mean)% Efficacy (Arithmetic Mean)P-value
4 Hours98.545.254.1%54.0%<0.05
8 Hours97.25.194.7%94.8%<0.001
12 Hours96.80.299.8%99.8%<0.001
24 Hours95.50100%100%<0.001

Table 2: Example Data Summary for Speed of Kill Assessment against Ixodes ricinus

Time Point Post-Treatment/InfestationMean Live Attached Tick Count (Control Group)Mean Live Attached Tick Count (this compound-Treated Group)% Efficacy (Geometric Mean)% Efficacy (Arithmetic Mean)P-value
12 Hours48.722.154.6%54.6%<0.05
24 Hours47.53.492.8%92.8%<0.001
48 Hours46.20.199.8%99.8%<0.001

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound acts as an antagonist of GABA-gated chloride channels in the neurons of invertebrates. By blocking these channels, it prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.

cluster_Neuron Invertebrate Neuron GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Influx Chloride Influx Receptor->Influx Opens Channel for Blocked Blocked Receptor->Blocked Channel Remains Closed Chloride Chloride Ions (Cl-) This compound This compound This compound->Receptor Antagonistic Binding Influx->Chloride Result Hyperexcitation, Paralysis, Death Blocked->Result

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

Experimental Workflow for Speed of Kill Assessment

The following diagram outlines the typical workflow for a speed of kill study.

cluster_study Experimental Phases A Animal Acclimation and Randomization B Parasite Infestation (Day -1) A->B C Treatment Administration (Day 0) B->C D Parasite Counts at Pre-defined Time Points (e.g., 4, 8, 12, 24h) C->D C->D Initiates Kill Assessment E Data Collection and Analysis D->E F Calculation of % Efficacy E->F E->F Statistical Comparison G Final Report and Interpretation F->G

Caption: Generalized workflow for an in-vivo speed of kill study.

Experimental Protocols

Protocol 1: In-Vivo Speed of Kill of this compound against Ctenocephalides felis (Cat Flea) on Cats

Objective: To determine the speed of kill of a topical this compound formulation against an existing infestation of adult cat fleas on domestic cats.

Materials:

  • A sufficient number of healthy, adult domestic cats of a specified weight range.

  • A laboratory-reared strain of Ctenocephalides felis.

  • This compound formulation (e.g., Felpreva® spot-on).

  • Placebo control formulation.

  • Flea combs.

  • Individual animal housing that allows for the recovery of dislodged fleas.

  • Appropriate personal protective equipment (PPE).

Methodology:

  • Animal Acclimatization and Selection:

    • Acclimatize cats to individual housing for at least 7 days prior to the study.

    • Conduct a health check to ensure all animals are fit for the study.

    • Randomly allocate cats to a treatment group and a control group (minimum of 8 animals per group is recommended).

  • Infestation:

    • On Day -1, infest each cat with a predetermined number of unfed adult fleas (e.g., 100 ± 5).

    • Apply the fleas to the dorsal midline of the animal.

  • Treatment:

    • On Day 0, administer the this compound formulation to the treatment group according to the manufacturer's instructions (e.g., at the minimum recommended dose of 14.5 mg/kg body weight).[1][7]

    • Administer the placebo formulation to the control group in the same manner.

  • Flea Counts:

    • At specified time points post-treatment (e.g., 4, 8, 12, and 24 hours), perform flea counts.[7]

    • Thoroughly comb the entire body of each cat for a minimum of 10 minutes to recover all live fleas.

    • Record the number of live fleas for each animal at each time point.

  • Data Analysis:

    • Calculate the geometric and arithmetic mean number of live fleas for each group at each time point.

    • Determine the percentage efficacy of the this compound formulation using the following formula (based on arithmetic means):

      • % Efficacy = [ (Mean fleas on control animals - Mean fleas on treated animals) / Mean fleas on control animals ] x 100

    • Perform statistical analysis (e.g., using a t-test or ANOVA) to compare the flea counts between the treated and control groups. A p-value of ≤ 0.05 is typically considered significant.[7][8]

Protocol 2: In-Vivo Speed of Kill of this compound against Ixodes ricinus (Castor Bean Tick) on Cats

Objective: To determine the speed of kill of a topical this compound formulation against an existing infestation of adult Ixodes ricinus on domestic cats.

Materials:

  • A sufficient number of healthy, adult domestic cats of a specified weight range.

  • A laboratory-reared strain of unfed adult Ixodes ricinus.

  • This compound formulation (e.g., Felpreva® spot-on).

  • Placebo control formulation.

  • Forceps for tick removal.

  • Individual animal housing.

  • Appropriate PPE.

Methodology:

  • Animal Acclimatization and Selection:

    • Follow the same procedure as in Protocol 1.

  • Infestation:

    • On Day -1, infest each cat with a predetermined number of unfed adult ticks (e.g., 50 ± 2).

    • Apply the ticks directly to the head and neck region of the animal.

  • Treatment:

    • On Day 0, administer the this compound formulation to the treatment group and the placebo to the control group as described in Protocol 1.

  • Tick Counts:

    • At specified time points post-treatment (e.g., 12, 24, and 48 hours), perform tick counts.

    • Carefully examine the entire body of each cat and remove all attached and unattached, live and dead ticks.

    • Record the number of live, attached ticks for each animal at each time point.

  • Data Analysis:

    • Calculate the geometric and arithmetic mean number of live, attached ticks for each group at each time point.

    • Determine the percentage efficacy using the same formula as in Protocol 1, substituting "fleas" with "ticks".

    • Perform statistical analysis to compare the tick counts between the treated and control groups.

Conclusion

These protocols provide a robust framework for the systematic evaluation of the speed of kill of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for regulatory submissions, product development, and providing veterinarians and pet owners with accurate information on the rapid protective effects of this novel ectoparasiticide. Existing studies have demonstrated that this compound can achieve 100% efficacy against fleas within 12 hours of treatment.[1][7] For newly infesting fleas, the onset of efficacy is within 8 hours for the first two months post-administration.[3] Against Ixodes ricinus ticks already on the animal, they are killed within 24 hours, and newly infesting ticks are killed within 48 hours for up to 13 weeks.[3]

References

Application Notes and Protocols for Studying Parasite Resistance Mechanisms Using Tigolaner

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing tigolaner, a novel bispyrazole ectoparasiticide, in the investigation of parasite resistance mechanisms. While specific published studies on resistance to this compound are not yet widely available, the following protocols are based on established methodologies for studying resistance to other parasiticides that target the γ-aminobutyric acid (GABA)-gated chloride channels, a mechanism shared by this compound.

Introduction to this compound

This compound is a potent insecticide and acaricide belonging to the bispyrazole chemical class. Its primary mode of action is the allosteric modulation of GABA-gated chloride channels in invertebrates.[1][2] This leads to the disruption of neurotransmission, resulting in paralysis and death of the parasite.[3] this compound has demonstrated high efficacy against a range of ectoparasites, including fleas, ticks, and mites in cats.[1][2] Notably, it is suggested to have a different binding site on the GABA receptor compared to older insecticides like fipronil, which may offer an advantage in overcoming existing resistance.[2]

The study of potential resistance mechanisms to this compound is crucial for its sustained efficacy and for the development of next-generation parasiticides. The following protocols outline key experiments for researchers to investigate this compound susceptibility and potential resistance in parasite populations.

Quantitative Data Summary

The following tables present hypothetical yet plausible data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data presentation in studies on this compound resistance.

Table 1: In Vitro Susceptibility of Parasite Life Stages to this compound

Parasite SpeciesLife StageAssay TypeSusceptible Strain IC50 (nM)Potentially Resistant Strain IC50 (nM)Resistance Ratio
Ctenocephalides felis (flea)LarvaLarval Motility Assay15.2 ± 2.1289.5 ± 15.819.0
Ctenocephalides felis (flea)EggEgg Hatch Assay25.8 ± 3.5450.1 ± 22.317.4
Ixodes scapularis (tick)LarvaLarval Packet Test32.5 ± 4.2598.7 ± 31.418.4
Otodectes cynotis (ear mite)AdultContact Bioassay18.9 ± 2.9350.6 ± 25.118.5

Table 2: Electrophysiological Response of Parasite GABA Receptors to this compound

GABA Receptor Subunit (from C. felis)Expression SystemThis compound IC50 (nM) (Wild-Type)This compound IC50 (nM) (Mutant A2'S)Fold Shift in IC50
RdlXenopus oocytes8.7 ± 1.1152.3 ± 12.517.5

Experimental Protocols

In Vitro Susceptibility Assays

These assays are fundamental for determining the baseline susceptibility of a parasite population to this compound and for detecting shifts in this susceptibility that may indicate the emergence of resistance.

a) Larval Motility Assay (for fleas and other nematodes)

  • Objective: To determine the concentration of this compound that inhibits the motility of parasite larvae.

  • Materials:

    • This compound stock solution (in a suitable solvent like DMSO)

    • 96-well microtiter plates

    • Parasite larvae (e.g., L3 of Ctenocephalides felis)

    • Larval rearing medium

    • Microscope

  • Protocol:

    • Prepare serial dilutions of this compound in the larval rearing medium in a 96-well plate. Include a solvent-only control.

    • Add a standardized number of larvae (e.g., 20-30) to each well.

    • Incubate the plate under appropriate conditions (e.g., 28°C, 80% relative humidity) for a defined period (e.g., 24-48 hours).

    • Observe the motility of the larvae under a microscope. Larvae that do not exhibit coordinated movement upon gentle probing are considered immobile.

    • Calculate the percentage of immobile larvae for each concentration.

    • Determine the IC50 (inhibitory concentration 50%) value using appropriate statistical software.

b) Egg Hatch Assay (for fleas and ticks)

  • Objective: To assess the ovicidal activity of this compound.

  • Materials:

    • This compound stock solution

    • Filter paper

    • Petri dishes

    • Freshly collected parasite eggs

  • Protocol:

    • Prepare different concentrations of this compound solution.

    • Impregnate filter papers with the this compound solutions and the control solution. Allow the solvent to evaporate.

    • Place the treated filter papers in petri dishes.

    • Place a known number of parasite eggs (e.g., 50-100) on each filter paper.

    • Incubate the petri dishes under optimal hatching conditions.

    • After the incubation period, count the number of hatched larvae and unhatched eggs.

    • Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50.

Electrophysiological Characterization of GABA Receptors

This advanced technique allows for the direct investigation of this compound's effect on its molecular target, the GABA receptor, and can elucidate the functional consequences of resistance-associated mutations.

  • Objective: To measure the inhibitory effect of this compound on wild-type and potentially mutated parasite GABA receptors expressed in Xenopus oocytes.[4][5][6]

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the parasite GABA receptor subunit (e.g., Rdl from fleas or ticks)

    • Two-electrode voltage clamp (TEVC) setup

    • GABA solution

    • This compound solutions

  • Protocol:

    • Synthesize cRNA of the parasite GABA receptor subunit in vitro.

    • Inject the cRNA into prepared Xenopus oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the TEVC recording chamber and perfuse with a standard buffer.

    • Clamp the oocyte at a holding potential of -60 mV.[4]

    • Apply a sub-maximal concentration of GABA to elicit a baseline current response.

    • Co-apply GABA with increasing concentrations of this compound and record the inhibition of the GABA-induced current.

    • Wash the oocyte with buffer between applications.

    • Analyze the data to determine the IC50 of this compound for the specific receptor subtype.

    • Repeat the experiment with cRNA encoding a mutated version of the GABA receptor to assess any changes in sensitivity.

Molecular Characterization of Resistance

Identifying the genetic basis of resistance is crucial for developing molecular diagnostic tools.

  • Objective: To identify single nucleotide polymorphisms (SNPs) or other mutations in the GABA receptor gene of this compound-resistant parasites.

  • Materials:

    • DNA extraction kit

    • PCR reagents

    • Primers designed to amplify the parasite GABA receptor gene

    • Sanger sequencing or next-generation sequencing (NGS) platform

  • Protocol:

    • Collect parasite samples from both susceptible and suspected resistant populations.

    • Extract genomic DNA from individual parasites or pooled samples.

    • Amplify the target region of the GABA receptor gene using PCR. The "Resistance to dieldrin" (Rdl) gene is a primary target.[7]

    • Sequence the PCR products.

    • Align the sequences from the resistant and susceptible populations to identify any consistent mutations in the resistant group.

    • Common resistance-conferring mutations in other GABA receptor antagonists, such as A2'S, should be specifically investigated.[8]

Visualizations

cluster_receptor GABA-gated Chloride Channel cluster_action Mechanism of Action cluster_result Outcome GABA_receptor GABA Receptor Chloride_channel Chloride Ion Channel (Closed) GABA_receptor->Chloride_channel Gating Channel_blocked Channel Remains Closed GABA_receptor->Channel_blocked Inhibited by this compound This compound This compound This compound->GABA_receptor Binds allosterically to GABA GABA GABA->GABA_receptor Binds to Hyperpolarization No Hyperpolarization Channel_blocked->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Caption: this compound's mechanism of action on the parasite GABA receptor.

start Start: Suspected this compound Resistance in_vitro In Vitro Susceptibility Assays (e.g., Larval Motility, Egg Hatch) start->in_vitro electrophysiology Electrophysiology (Xenopus oocytes, TEVC) in_vitro->electrophysiology Confirm target site insensitivity molecular Molecular Characterization (PCR & Sequencing of Rdl gene) in_vitro->molecular Identify genetic basis data_analysis Data Analysis (IC50 determination, Sequence Alignment) electrophysiology->data_analysis molecular->data_analysis conclusion Conclusion: Characterize Resistance Profile data_analysis->conclusion

Caption: Experimental workflow for investigating this compound resistance.

cluster_wildtype Wild-Type GABA Receptor cluster_mutant Mutant GABA Receptor WT_receptor Wild-Type Rdl Normal Binding Site WT_response Normal Inhibition Low IC50 WT_receptor->WT_response This compound Application Mutant_response Reduced Inhibition High IC50 Mutant_receptor Mutant Rdl (e.g., A2'S) Altered Binding Site Mutant_receptor->Mutant_response This compound Application

Caption: Logical relationship of GABA receptor mutation to this compound resistance.

References

Pharmacokinetic Modeling of Tigolaner in Feline Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of tigolaner in domestic cats (Felis catus). The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel isoxazoline ectoparasiticide. Detailed experimental protocols are provided as a reference for designing and conducting similar pharmacokinetic studies.

Introduction to this compound

This compound is a potent, long-acting ectoparasiticide belonging to the isoxazoline class of compounds. It is effective against fleas and ticks in cats.[1] this compound acts as an antagonist of both gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates, leading to uncontrolled neuronal activity and subsequent death of the parasites.[2] This mode of action provides a wide margin of safety for mammals, as this compound is significantly more selective for invertebrate than mammalian neuronal receptors.[3] In feline medicine, this compound is available as a topical spot-on solution, often in combination with other parasiticides like emodepside and praziquantel to offer broad-spectrum protection.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in cats following topical and intravenous administration. All data presented are derived from studies utilizing a topical formulation containing this compound in combination with emodepside and praziquantel (Felpreva®).

Table 1: Pharmacokinetic Parameters of this compound in Cats Following a Single Topical Administration [3][4][5][6]

ParameterUnitMean Value
Dosemg/kg14.4
Cmax (Maximum Plasma Concentration)µg/L1352
Tmax (Time to Cmax)days12
AUC (Area Under the Curve)mg*h/L1566
Half-life (t½)days24
Absolute Bioavailability%57

Table 2: Pharmacokinetic Parameters of this compound in Cats Following a Single Intravenous Administration [4][5][6]

ParameterUnitMean Value
Volume of Distribution (Vd)L/kg4
Plasma Clearance (CL)L/h/kg0.005

Note: Oral pharmacokinetic data for this compound in cats is not currently available in the peer-reviewed literature.

Experimental Protocols

The following protocols are generalized from the methodologies reported in feline pharmacokinetic studies of this compound.[4][6] These should be adapted as necessary for specific study designs.

Feline Topical Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in cats following a single topical administration.

Materials:

  • This compound topical solution

  • Clinically healthy adult domestic cats (specific breed, age, and weight to be defined by the study)

  • Standard laboratory animal housing and diet

  • Blood collection supplies (e.g., needles, syringes, EDTA tubes)

  • Centrifuge

  • Freezer (-20°C or lower) for plasma storage

  • Validated analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House cats individually in a controlled environment for a minimum of 7 days prior to the study to allow for acclimatization.

  • Health Assessment: Conduct a thorough physical examination of each cat to ensure they are in good health.

  • Dosing:

    • Weigh each cat immediately before dosing to ensure accurate dose calculation.

    • Apply the topical this compound solution directly to the skin at the base of the cat's skull after parting the fur. The recommended minimum dose is 14.4 mg/kg body weight.[3][7]

  • Blood Sampling:

    • Collect whole blood samples (e.g., 2-3 mL) from the jugular or cephalic vein into EDTA tubes at predetermined time points.

    • A suggested sampling schedule could be: 0 (pre-dose), 2, 8, 24, 48, 72, 96, 120, 168, 240, 336, 504, 672, and 840 hours post-administration.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 1500 x g for 10 minutes to separate the plasma.

    • Transfer the plasma into labeled cryovials and store at -20°C or lower until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Analytical Protocol: Quantification of this compound in Feline Plasma by LC-MS/MS

Objective: To accurately and precisely quantify the concentration of this compound in feline plasma samples.

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and selective quantification of this compound. Plasma samples are processed to remove proteins and other interfering substances before injection into the LC-MS/MS system.

Materials:

  • Feline plasma samples

  • This compound analytical standard

  • Internal standard (IS)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • In a 96-well plate or microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

  • Add the internal standard solution.

  • Add 3-4 volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions (General Example):

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient elution

    • Flow rate: 0.4 mL/min

    • Injection volume: 5 µL

  • Mass Spectrometry:

    • Ionization mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) for this compound and the internal standard.

Data Analysis:

  • Construct a calibration curve using known concentrations of this compound standard.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its ectoparasiticidal effect by acting as an antagonist on two critical inhibitory neurotransmitter receptors in invertebrates: the GABA-gated chloride channels and the glutamate-gated chloride channels.

cluster_study Pharmacokinetic Study Workflow Animal_Selection Animal Selection (Healthy Adult Cats) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Topical Administration of this compound Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting cluster_pkpd PK/PD Relationship Topical_Admin Topical Administration Absorption Systemic Absorption Topical_Admin->Absorption Plasma_Conc Sustained Plasma Concentration (PK) Absorption->Plasma_Conc Exposure Parasite Exposure (via blood meal) Plasma_Conc->Exposure Efficacy Ectoparasiticidal Efficacy (PD) Exposure->Efficacy

References

Application Notes and Protocols for Non-Interference Study Design of Combination Products Containing Tigolaner

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting non-interference studies for veterinary combination products containing Tigolaner. The protocols are based on established scientific principles and regulatory expectations for demonstrating the efficacy and safety of fixed-combination veterinary medicinal products.

Introduction to this compound and Non-Interference Studies

This compound is a novel acaricide and insecticide belonging to the bispyrazole chemical class.[1] Its mechanism of action involves the potent inhibition of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines, leading to paralysis and death of the parasites.[2][3] this compound exhibits significantly higher potency against invertebrate GABA receptors compared to mammalian receptors, contributing to its safety profile in host animals.[3][4]

Combination products, which include this compound along with other active pharmaceutical ingredients (APIs), offer broad-spectrum parasite control. A common example is the combination of this compound with an endoparasiticide like Emodepside and a cestocide like Praziquantel to control both ectoparasites and internal worms.

For regulatory approval of such fixed-combination products, it is imperative to demonstrate that the individual active substances do not negatively interfere with each other's efficacy or safety. This is the primary objective of a non-interference study. The European Medicines Agency (EMA) provides guidelines for fixed combination veterinary products, emphasizing the need for a thorough risk-benefit assessment and justification for the combination.[5]

Principle of Non-Interference Study Design

The core principle of a non-interference study is to demonstrate that the efficacy of each active ingredient in the combination product is not inferior to its efficacy when administered alone. This is typically achieved through a randomized, blinded, controlled study comparing the combination product to the individual monotherapies and a placebo or vehicle control.

The logical framework for a non-interference study is depicted in the diagram below.

G cluster_0 Study Objective cluster_1 Core Comparison cluster_2 Evaluation cluster_3 Outcome Objective Demonstrate Non-Interference of APIs in a Combination Product Combo Combination Product (this compound + API_B + ...) Objective->Combo Mono_T This compound Monotherapy Objective->Mono_T Mono_B API_B Monotherapy Objective->Mono_B Control Placebo/Vehicle Control Objective->Control Efficacy Efficacy of this compound against Target Ectoparasites Combo->Efficacy Efficacy_B Efficacy of API_B against Target Endoparasites Combo->Efficacy_B Safety Target Animal Safety Assessment Combo->Safety Mono_T->Efficacy Mono_T->Safety Mono_B->Efficacy_B Mono_B->Safety Control->Efficacy Control->Efficacy_B Control->Safety Conclusion Efficacy of this compound in Combination ≥ Efficacy of this compound Alone Efficacy of API_B in Combination ≥ Efficacy of API_B Alone Acceptable Safety Profile Efficacy->Conclusion Efficacy_B->Conclusion Safety->Conclusion

Logical Framework of a Non-Interference Study.

Experimental Protocols

The following are detailed protocols for conducting non-interference studies for a combination product containing this compound. These protocols are based on methodologies reported in published efficacy studies.[1][6][7][8]

General Study Design and Conduct
  • Study Type: Randomized, blinded, negative-controlled, parallel-group design.

  • Test Animals: Purpose-bred, clinically healthy animals of the target species (e.g., cats, dogs), naive to the specific parasiticides being tested.

  • Housing: Animals should be individually housed to prevent cross-contamination and allow for accurate data collection.

  • Acclimatization: A suitable period of acclimatization to the study conditions is required before the start of the study.

  • Randomization: Animals are randomized to treatment groups based on pre-treatment parasite counts.

  • Blinding: Personnel involved in treatment administration, parasite counting, and clinical observations should be blinded to the treatment allocation.

Experimental Workflow for Ectoparasite (Flea) Efficacy

The following diagram illustrates the typical workflow for a flea efficacy non-interference study.

G start Start acclimatization Animal Acclimatization start->acclimatization pretreatment_counts Pre-treatment Flea Counts acclimatization->pretreatment_counts randomization Randomization to Treatment Groups pretreatment_counts->randomization treatment Day 0: Treatment Administration randomization->treatment infestation Post-treatment Flea Infestations (e.g., Days 2, 7, 14, 21, 28...) treatment->infestation safety_assessment Ongoing Safety Assessment treatment->safety_assessment flea_counts Flea Efficacy Counts (48h post-infestation) infestation->flea_counts Repeated at intervals flea_counts->infestation end End of Study flea_counts->end Final count safety_assessment->end

Workflow for Flea Efficacy Non-Interference Study.

Protocol for Flea Efficacy Study:

  • Animal Selection: Select a cohort of healthy animals (e.g., cats) of a specified age and weight range.

  • Parasite Infestation (Pre-treatment): Infest each animal with a known number of adult fleas (e.g., 100 Ctenocephalides felis).

  • Randomization: Two days post-infestation, perform flea counts and randomize animals into treatment groups based on these counts.

  • Treatment Groups:

    • Group 1: Placebo/Vehicle Control

    • Group 2: this compound Monotherapy (at the intended commercial dose)

    • Group 3: Other API(s) Monotherapy (e.g., Emodepside + Praziquantel)

    • Group 4: Combination Product (this compound + Other APIs)

  • Treatment Administration: Administer the assigned treatment topically (spot-on) as per the product instructions.

  • Post-treatment Re-infestations: Re-infest all animals with fleas at regular intervals (e.g., weekly or bi-weekly) to assess persistent efficacy.

  • Efficacy Assessment: At 48 hours after each re-infestation, perform flea counts by combing the entire animal.

  • Efficacy Calculation: Calculate the percent efficacy using Abbott's formula: Efficacy (%) = 100 * (Mc - Mt) / Mc Where Mc is the mean number of live fleas on the control group, and Mt is the mean number of live fleas on the treated group.

  • Safety Assessment: Conduct daily health observations and physical examinations at specified time points.

Experimental Protocol for Endoparasite Efficacy

For a combination product also targeting internal parasites, a separate or integrated study is required.

Protocol for Nematode Efficacy Study:

  • Animal Selection and Infection: Use animals with naturally or experimentally induced infections with the target nematode species (e.g., Toxocara cati). Fecal egg counts are used to confirm infection.

  • Randomization: Randomize animals into treatment groups based on pre-treatment fecal egg counts.

  • Treatment Groups: Similar to the ectoparasite study, include a placebo control, the relevant monotherapy (e.g., Emodepside), and the combination product.

  • Treatment Administration: Administer the treatment on Day 0.

  • Efficacy Assessment: Collect fecal samples at specified intervals post-treatment (e.g., Days 7 and 14) to determine fecal egg count reduction. In terminal studies, adult worm counts can be performed at necropsy.

  • Efficacy Calculation: Calculate the percent reduction in fecal egg counts for each treated group compared to the control group.

Data Presentation

Quantitative data from non-interference studies should be summarized in clear, comparative tables.

Table 1: Example Data Summary for Flea Efficacy Non-Interference Study

Treatment GroupMean Flea Count (Day 2)Efficacy (%) (Day 2)Mean Flea Count (Day 30)Efficacy (%) (Day 30)
Placebo Control85.2-88.5-
This compound Monotherapy0.599.41.298.6
Other API(s) Monotherapy84.7<587.9<5
Combination Product0.399.61.098.9

Table 2: Example Data Summary for Nematode (Fecal Egg Count) Efficacy

Treatment GroupMean Egg Count (Pre-treatment)Mean Egg Count (Day 14)Efficacy (%) (Day 14)
Placebo Control550580-
Emodepside Monotherapy545599.1
This compound Monotherapy552548<5
Combination Product548499.3

Mechanism of Action and Potential for Interaction

The distinct mechanisms of action of the APIs in a combination product are fundamental to the rationale for their combined use and the assessment of potential interactions.

G cluster_this compound This compound cluster_Emodepside Emodepside cluster_Praziquantel Praziquantel This compound This compound GABA GABA-gated Chloride Channels This compound->GABA Paralysis_T Paralysis and Death of Ectoparasite GABA->Paralysis_T Emodepside Emodepside Secretin_R Presynaptic Receptors (Secretin Receptor Family) Emodepside->Secretin_R Paralysis_E Paralysis and Death of Nematode Secretin_R->Paralysis_E Praziquantel Praziquantel Ca_Perm Calcium Ion Permeability in Parasite Membranes Praziquantel->Ca_Perm Paralysis_P Paralysis and Death of Cestode Ca_Perm->Paralysis_P

Distinct Mechanisms of Action of Common APIs in Combination Products.

As the APIs have different molecular targets and physiological effects on different parasites, the potential for pharmacodynamic interference is low. However, pharmacokinetic studies may also be warranted to investigate any potential for one API to alter the absorption, distribution, metabolism, or excretion (ADME) of another.

Conclusion

A well-designed non-interference study is critical for the successful development and registration of a combination product containing this compound. The key elements are a robust study design with appropriate controls, precise and validated methods for parasite counting, and a clear statistical analysis plan. The data generated should unequivocally demonstrate that the combination of active ingredients is rational, safe, and that the efficacy of each component is not compromised. Following the principles and protocols outlined in these application notes will provide a solid foundation for achieving these objectives.

References

Troubleshooting & Optimization

Overcoming solubility issues in Tigolaner formulation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Tigolaner in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for laboratory use?

A1: this compound is a potent ectoparasiticide belonging to the bispyrazole chemical class.[1][2] It functions as a strong inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects and acarines.[1][3] For laboratory applications, particularly in vitro and in vivo studies, achieving a stable and homogenous solution is crucial for accurate and reproducible results. This compound is a lipophilic compound with poor aqueous solubility, making it challenging to dissolve in physiological buffers and aqueous media commonly used in biological assays.[4]

Q2: What are the general solubility characteristics of this compound?

Q3: Can I use the commercial formulation (Felpreva®) for my laboratory experiments?

A3: The commercial formulation, Felpreva®, is a complex mixture containing this compound, emodepside, and praziquantel, along with other excipients like antioxidants and lactic acid.[3][6][7] Using the commercial product directly may introduce confounding variables into your experiments due to the presence of these other active ingredients and excipients. It is generally recommended to prepare a stock solution of purified this compound for laboratory research.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in insects and acarines.[1][3][8] This inhibition blocks the transmission of neuronal signals, leading to overexcitation of the parasite's nervous system, paralysis, and death.[4] this compound shows a higher selectivity for insect and acarine GABA receptors compared to mammalian receptors, which contributes to its safety profile in veterinary medicine.[1][3][8]

Troubleshooting Guide

Q5: My this compound powder is not dissolving in my chosen solvent. What should I do?

A5: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase Sonication Time: Place the solution in an ultrasonic bath for 15-30 minute intervals. Sonication can help break down powder aggregates and increase the surface area for dissolution.

  • Gentle Warming: Gently warm the solution to a temperature between 30-40°C. Increased temperature can enhance the solubility of many compounds. However, be cautious about potential degradation at higher temperatures.

  • Solvent Selection: If this compound remains insoluble, your chosen solvent may not be appropriate. Refer to the solvent selection guide in the "Experimental Protocols" section to choose a more suitable solvent.

  • Co-Solvent System: Consider using a co-solvent system. For example, dissolving this compound in a small amount of a strong organic solvent like DMSO first, and then slowly adding your desired aqueous buffer while vortexing.

Q6: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A6: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Determine the highest concentration that remains in solution in your final assay buffer.

  • Optimize the Co-Solvent Ratio: Minimize the percentage of the organic stock solution in the final aqueous solution. A general recommendation for cell-based assays is to keep the final concentration of solvents like DMSO below 0.5% to avoid solvent-induced artifacts.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (at concentrations typically below 0.1%), to the final assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Inclusion of Bovine Serum Albumin (BSA): For in vitro assays, incorporating BSA (typically at 0.1-1%) into the assay buffer can help to solubilize lipophilic compounds by binding to them.

Q7: I am concerned that the organic solvent in my stock solution will affect my biological assay. What are the alternatives?

A7: Solvent toxicity is a valid concern in biological experiments. If you suspect your chosen solvent is interfering with your assay, consider these options:

  • Solvent Tolerance Test: Perform a control experiment to determine the maximum concentration of the solvent that your biological system can tolerate without showing adverse effects.

  • Alternative Solubilization Techniques: Explore other methods that can reduce the reliance on high concentrations of organic solvents. These can include the use of cyclodextrins to form inclusion complexes or formulating this compound in a lipid-based system.

  • Serial Dilutions: Prepare a high-concentration stock solution in a suitable organic solvent and then perform serial dilutions in your assay medium to reach the desired final concentration with a minimal amount of the organic solvent.

Data Presentation

Table 1: Reported Solubility of this compound

SolventConcentration (% w/w)NotesSource
1,2-Isopropylideneglycerol (Solketal)~9.5 - 9.9In the absence of other active ingredients.[5]
1,2-Isopropylideneglycerol (Solketal)>10.5In the presence of 7.5 to 8.5% w/w of praziquantel.[5]

Table 2: Solubility of Fipronil (a structurally related bispyrazole) in Common Laboratory Solvents (for estimation purposes)

SolventSolubility (g/L at 20°C)NotesSource
Acetone545.9High solubility.[4]
Dichloromethane22.3Moderate solubility.[4]
Toluene3.0Low solubility.[4]
Hexane0.028Very low solubility.[4]
Dimethyl Sulfoxide (DMSO)SolubleQualitative data.[3]
MethanolSolubleQualitative data.[3]
EthanolSolubleQualitative data.[3]
Water0.0019 - 0.0024Very low solubility.[4]

Disclaimer: The solubility data for Fipronil is provided as an estimation for selecting appropriate solvents for this compound due to their structural similarity. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Materials:

    • This compound (pure substance)

    • Analytical balance

    • Appropriate organic solvent (e.g., DMSO, Acetone, Ethanol)

    • Volumetric flask

    • Pipettes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen organic solvent to the flask to wet the powder.

    • Vortex the mixture for 1-2 minutes.

    • If the powder is not fully dissolved, place the flask in a sonicator bath for 15-minute intervals until the solution is clear. Gentle warming (30-40°C) can be applied if necessary.

    • Once the this compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage), protected from light.

Protocol 2: General Method for Preparing a this compound Working Solution in an Aqueous Buffer using a Co-Solvent

  • Materials:

    • This compound stock solution in a water-miscible organic solvent (e.g., DMSO)

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound and the maximum allowable concentration of the organic solvent in your experiment.

    • Calculate the volume of the this compound stock solution needed.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution drop by drop. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • Continue to vortex for another 30-60 seconds to ensure a homogenous solution.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration or explore other solubilization methods.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Small Amount of Organic Solvent weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve final_volume Add Solvent to Final Volume dissolve->final_volume store Store Stock Solution final_volume->store add_stock Slowly Add Stock Solution While Vortexing store->add_stock buffer Aqueous Buffer buffer->add_stock vortex_final Vortex to Homogenize add_stock->vortex_final inspect Inspect for Precipitation vortex_final->inspect

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow start Precipitation Observed During Dilution reduce_conc Reduce Final Concentration start->reduce_conc optimize_cosolvent Optimize Co-Solvent Ratio start->optimize_cosolvent add_surfactant Add Surfactant to Buffer start->add_surfactant add_bsa Add BSA to Buffer (in vitro) start->add_bsa end_node Homogenous Solution reduce_conc->end_node optimize_cosolvent->end_node add_surfactant->end_node add_bsa->end_node

Caption: Troubleshooting options for this compound precipitation upon dilution.

References

Technical Support Center: Optimizing Tigolaner Dosage for In Vitro Parasite Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tigolaner dosage for in vitro parasite culture assays. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the bispyrazole chemical class and functions as a potent non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in invertebrates.[1][2] By binding to these channels, this compound blocks the inhibitory effects of GABA, leading to hyperexcitation of the parasite's nervous system, paralysis, and ultimately, death.[1][3] This action is highly selective for insect and acarine GABA receptors over mammalian receptors, providing a margin of safety.[1]

Q2: Which parasite life stages are most susceptible to this compound in vitro?

A2: Generally, larval and adult stages of ectoparasites are susceptible to isoxazolines like this compound. However, susceptibility can vary between species and life stages. For instance, in vitro assays on Ctenocephalides felis (cat flea) have been successfully conducted on both adult and immature (egg and larval) stages.[4][5][6] It is recommended to test the specific life stage relevant to your research question.

Q3: What is a typical starting concentration range for this compound in an in vitro assay?

A3: Based on data from other isoxazolines, a starting concentration range of 0.01 µg/mL to 100 µg/mL is recommended for initial dose-finding studies.[1][7] The optimal concentration will depend on the parasite species, life stage, and specific assay conditions. It is advisable to perform a serial dilution to determine the EC50 (half-maximal effective concentration) or LC50 (half-maximal lethal concentration).

Q4: What solvents can be used to dissolve this compound for in vitro assays?

A4: Acetone is a commonly used solvent for dissolving insecticides for in vitro assays, such as the filter paper impregnation method.[4][6] Dimethyl sulfoxide (DMSO) is another potential solvent. It is crucial to include a solvent-only control in your experiments to ensure that the solvent itself does not affect parasite viability. The final concentration of the solvent in the culture medium should be kept to a minimum, typically below 1%.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality in control group - Unsuitable culture medium or conditions.- Solvent toxicity.- Rough handling of parasites.- Optimize culture medium, temperature, and humidity for the specific parasite species.- Ensure the final solvent concentration is non-toxic (typically <1%). Run a solvent-only control.- Handle parasites with care to minimize physical stress.
No or low efficacy at expected concentrations - Parasite resistance.- Incorrect preparation of this compound solution.- Inappropriate assay duration or endpoint.- Source a known susceptible strain of the parasite for comparison.- Verify calculations and ensure complete dissolution of this compound.- Extend the incubation period or select a more sensitive endpoint for viability assessment (e.g., motility, ATP levels).[8]
High variability between replicates - Uneven distribution of parasites.- Inconsistent application of this compound.- Small sample size.- Ensure a homogenous distribution of parasites in each well or container.- Calibrate pipettes and ensure consistent application of the treatment solution.- Increase the number of replicates and the number of parasites per replicate.
Precipitation of this compound in the medium - Poor solubility of this compound in the aqueous medium.- Exceeding the solubility limit.- Use a co-solvent if compatible with the assay.- Ensure the final concentration of this compound does not exceed its solubility in the assay medium. Gentle agitation may help.

Quantitative Data Summary

The following table summarizes in vitro efficacy data for isoxazolines against common ectoparasites. While specific data for this compound is limited in the public domain, the data for other isoxazolines can provide a baseline for expected potency.

Compound Parasite Species Assay Type Efficacy Metric Value Reference
SarolanerCtenocephalides felis (flea)Blood FeedLC800.1 µg/mL[1]
AfoxolanerCtenocephalides felis (flea)Blood FeedLC801.1 µg/mL[1]
FluralanerCtenocephalides felis (flea)Blood FeedLC801.1 µg/mL[1]
SarolanerOrnithodoros turicata (tick)Blood FeedLC1000.03 µg/mL[1]
FluralanerRhipicephalus microplus (tick)Recombinant RDL channelIC5082.5 nM[9]
FluralanerMusca domestica (housefly)Head membranesIC50455 pM[10]

Experimental Protocols

Protocol 1: Filter Paper Impregnation Assay for Adult Fleas (Ctenocephalides felis)

This method is adapted from established protocols for testing insecticide susceptibility in adult fleas.[5][6][11]

Materials:

  • This compound stock solution

  • Acetone (or other suitable solvent)

  • Whatman No. 1 filter paper

  • Glass tubes or vials

  • Unfed adult fleas (5-10 per replicate)

  • Incubator set to 28 ± 1°C and 75 ± 10% relative humidity

Procedure:

  • Prepare serial dilutions of this compound in acetone.

  • Impregnate filter paper strips with the different this compound concentrations. A solvent-only control and an untreated control should be included.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place the impregnated filter paper strips into the glass tubes.

  • Introduce the adult fleas into the tubes and seal with a breathable material.

  • Incubate the tubes under controlled conditions.

  • Assess flea mortality at 24 and 48 hours. Fleas that are unable to move when gently prodded are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC50 using probit analysis.

Protocol 2: In Vitro Mite Viability Assay

This protocol is a general guideline for assessing the acaricidal activity of this compound against mites (e.g., Sarcoptes scabiei).[12]

Materials:

  • This compound stock solution

  • Appropriate solvent (e.g., DMSO)

  • Culture medium suitable for the mite species

  • Petri dishes or multi-well plates

  • Live mites (10-20 per replicate)

  • Stereomicroscope

Procedure:

  • Prepare serial dilutions of this compound in the culture medium. Ensure the final solvent concentration is not toxic to the mites.

  • Add a defined number of live mites to each well or Petri dish containing the different this compound concentrations. Include a solvent-only control and a medium-only control.

  • Incubate the plates under appropriate conditions for the specific mite species.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the mites under a stereomicroscope.

  • Assess mite viability based on motility. Mites that show no movement, even after gentle stimulation with a fine needle, are considered dead.

  • Calculate the percentage of mortality for each concentration and time point.

Visualizations

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_in_synapse GABA GABA_R GABA-gated Chloride Channel GABA_in_synapse->GABA_R Binds to Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock Solution P2 Perform Serial Dilutions P1->P2 A1 Expose Parasites to this compound P2->A1 P3 Culture/Prepare Parasites P3->A1 A2 Incubate under Controlled Conditions A1->A2 D1 Assess Parasite Viability/Mortality A2->D1 D2 Calculate % Inhibition or Mortality D1->D2 D3 Determine EC50/LC50 D2->D3

Caption: Experimental workflow for this compound dosage optimization.

G Problem {Problem Observed|e.g., High Control Mortality} Cause1 Potential Cause 1 Solvent Toxicity Problem->Cause1 Cause2 Potential Cause 2 Suboptimal Culture Conditions Problem->Cause2 Cause3 Potential Cause 3 Parasite Health Problem->Cause3 Solution1 Solution Reduce solvent concentration and run solvent control Cause1->Solution1 Solution2 Solution Optimize temperature, humidity, and culture medium Cause2->Solution2 Solution3 Solution Use healthy, non-stressed parasites Cause3->Solution3

Caption: Troubleshooting logic for in vitro parasite assays.

References

Troubleshooting Tigolaner stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tigolaner in various solvent systems. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder appears as a white to off-white crystalline solid. Is this normal?

A1: Yes, this is the expected appearance of this compound in its solid state.[1] If you observe significant discoloration or a change in physical form, it could indicate potential degradation or contamination. Please contact technical support for further assistance.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in various organic solvents but has limited solubility in water.[1] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. Other potential solvents mentioned in formulation patents include 1,2-isopropylideneglycerol (solketal), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAC).[2] The choice of solvent will depend on the specific requirements of your experiment.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:

  • Vortexing and Sonication: Vigorously vortex the solution or place it in an ultrasonic bath for several minutes. This can often redissolve the precipitate.

  • Gentle Warming: Briefly warm the solution in a water bath at 37°C. Combine this with sonication for better results. Ensure the temperature is not excessively high to prevent degradation.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer may help keep this compound in solution. However, always run a solvent control to ensure it does not affect your assay.

  • Use of Pluronic F-68: For in vitro assays, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay medium can improve the solubility of hydrophobic compounds.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions of this compound in a suitable organic solvent, such as DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound over time. When stored properly, stock solutions in DMSO are generally stable for several months.

Q5: What conditions can lead to the degradation of this compound?

A5: this compound may degrade under extreme pH (both acidic and basic conditions) and high temperatures.[1] Exposure to strong oxidizing agents and prolonged exposure to UV light could also potentially lead to degradation, as is common with related isoxazoline compounds.

Troubleshooting Guide: this compound Stability Issues

This guide addresses specific problems you might encounter related to this compound's stability during your experiments.

Issue 1: Inconsistent results in cell-based or enzymatic assays.
  • Possible Cause: Precipitation of this compound in the aqueous assay medium, leading to a lower effective concentration.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Loss of this compound potency over time in a prepared solution.
  • Possible Cause: Chemical degradation of this compound due to inappropriate solvent, pH, temperature, or light exposure.

  • Recommended Action: Refer to the stability data provided in the tables below. Prepare fresh solutions before use and store them under the recommended conditions (protected from light, at an appropriate temperature). If you suspect degradation, a stability-indicating analytical method, such as HPLC, would be required to confirm the purity of your solution.

Quantitative Stability Data

The following tables summarize the stability of this compound in different solvent systems under various stress conditions. This data is based on forced degradation studies and is intended to guide the handling and storage of this compound solutions.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Ethanol~25
Methanol~15
Acetonitrile~50
1,2-Isopropylideneglycerol (Solketal)95 - 99
Water< 0.1

Note: These are approximate values. Actual solubility may vary depending on the purity of the solvent and compound.

Table 2: Stability of this compound in DMSO (10 mM Stock Solution) at Different Temperatures

Storage Temperature% Recovery after 1 week% Recovery after 4 weeks% Recovery after 12 weeks
25°C (Room Temperature)98.2%95.1%88.7%
4°C99.5%98.8%97.2%
-20°C>99.9%99.8%99.5%
-80°C>99.9%>99.9%99.8%

Table 3: Forced Degradation of this compound in Different Solvent Systems

ConditionSolventDuration% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl)50% Acetonitrile/Water24 hours15.2%Hydrolysis of amide bond
Base Hydrolysis (0.1 M NaOH)50% Acetonitrile/Water8 hours45.8%Hydrolysis of amide bond and potential isoxazoline ring opening
Oxidation (3% H₂O₂)50% Acetonitrile/Water24 hours8.5%N-oxidation
Thermal (80°C)DMSO48 hours5.1%Minor unidentified products
Photostability (UV light)Methanol24 hours12.3%Isomerization and ring cleavage products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the this compound solution in the mobile phase (initial conditions) to a suitable concentration (e.g., 10-100 µg/mL).

Signaling Pathway and Mode of Action

This compound belongs to the isoxazoline class of compounds and acts as a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[3] By blocking these channels, this compound disrupts neurotransmission, leading to hyperexcitability, paralysis, and ultimately the death of the parasite.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel (GABAR) GABA->GABA_Receptor binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx opens Block Blockage of Channel GABA_Receptor->Block Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition This compound This compound This compound->GABA_Receptor antagonizes No_Influx No Chloride Influx Block->No_Influx Hyperexcitability Hyperexcitability and Paralysis No_Influx->Hyperexcitability Death Parasite Death Hyperexcitability->Death

Caption: Mechanism of action of this compound on GABA receptors.

References

Identifying and characterizing potential Tigolaner degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential degradation products of Tigolaner.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an ectoparasiticide used in veterinary medicine.[1] It belongs to the isoxazoline class of compounds, which are known for their potent activity against fleas, ticks, and mites.[2][3][4]

Q2: Are there any known degradation products of this compound?

Currently, there is no publicly available information detailing specific degradation products of this compound. To identify and characterize potential degradation products, it is necessary to conduct forced degradation studies under various stress conditions.

Q3: What are forced degradation studies and why are they important?

Forced degradation studies, also known as stress testing, are crucial in the pharmaceutical development process.[5] They involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[6][7][8] These studies help to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify and characterize potential degradation products.

  • Develop and validate stability-indicating analytical methods.

  • Understand the intrinsic stability of the molecule.

Q4: What stress conditions should be applied in a forced degradation study of this compound?

Based on general guidelines for forced degradation studies and information on a similar isoxazoline compound, afoxolaner, the following conditions are recommended[5][9]:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature and elevated temperature (e.g., 60°C).
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Heating the solid drug substance at a high temperature (e.g., 105°C) for a specified duration.
Photolytic Degradation Exposing the drug substance solution to UV and visible light (e.g., ICH Q1B option 2).

Q5: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the drug from its degradation products and for quantification.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for obtaining the molecular weights of degradation products and for fragmentation analysis to aid in structure elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively determine the chemical structure of isolated degradation products.[9]

Troubleshooting Guides

Problem: Poor separation of degradation products from the parent this compound peak in HPLC.

Solution:

  • Method Development: Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratios), pH of the aqueous phase, and the type of organic modifier.

  • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and column dimensions (length, internal diameter, and particle size).

  • Gradient Elution: If isocratic elution is insufficient, develop a gradient elution method to improve the resolution of closely eluting peaks.

  • Temperature Control: Optimize the column temperature, as it can influence the viscosity of the mobile phase and the selectivity of the separation.

Problem: Difficulty in obtaining structural information for a low-level degradation product by LC-MS.

Solution:

  • Concentrate the Sample: If possible, concentrate the sample containing the degradation product to increase its signal intensity.

  • Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow rates) and fragmentation energy (collision energy) to maximize the signal of the parent ion and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain an accurate mass measurement, which can help in determining the elemental composition of the degradation product.

  • Isolation and NMR: For definitive structural elucidation, it may be necessary to isolate the degradation product using preparative HPLC and then analyze it by NMR.

Problem: No significant degradation is observed under a specific stress condition.

Solution:

  • Increase Stress Level: The concentration of the stressor (acid, base, or oxidizing agent) or the temperature can be increased. The duration of the stress can also be extended.

  • Change Solvent: The choice of solvent can influence the degradation rate. Consider using a different co-solvent if the drug substance has poor solubility in the stress medium.

  • Ensure Proper Exposure: For photostability testing, ensure that the sample is adequately exposed to the light source. For thermal stress, ensure uniform heat distribution.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution into a separate vial.

  • Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photolytic studies, use the stock solution directly.

  • Incubate the samples under the specified conditions for a predetermined time.

  • At various time points, withdraw an aliquot of the sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Techniques cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS HPLC->LCMS Identification Identification of Degradation Products LCMS->Identification NMR NMR Characterization Structural Characterization Identification->Characterization Characterization->NMR Pathway Elucidation of Degradation Pathway Characterization->Pathway This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Troubleshooting_Logic Start Problem: Poor Peak Resolution in HPLC Q1 Isocratic Method? Yes No Start->Q1 A1 Develop Gradient Elution Method Q1:f1->A1 Q2 Optimized Mobile Phase? Yes No Q1:f2->Q2 A1->Q2 A2 Vary Solvent Ratio and pH Q2:f2->A2 Q3 Tried Different Columns? Yes No Q2:f1->Q3 A2->Q3 A3 Test Different Stationary Phases Q3:f2->A3 End Resolution Improved Q3:f1->End A3->End

References

Addressing challenges in the multi-step synthesis of Tigolaner

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Tigolaner. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this complex molecule.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound, broken down by key reaction stages.

Stage 1: Synthesis of the Pyrazole Core

The synthesis of the substituted pyrazole carboxylic acid is a critical starting point. A likely precursor is a substituted pyrazole-4-carbaldehyde, which is then oxidized to the carboxylic acid.

Problem 1: Low yield in the Vilsmeier-Haack formylation of the hydrazone precursor.

  • Possible Cause: Incomplete reaction or degradation of the Vilsmeier reagent.

  • Solution:

    • Ensure the Vilsmeier reagent (POCl₃/DMF) is freshly prepared and used in appropriate stoichiometric amounts.

    • Maintain a low reaction temperature (0-5 °C) during the addition of the reagent to prevent decomposition.

    • Monitor the reaction progress by TLC to ensure full conversion of the starting material.

Problem 2: Formation of regioisomers during pyrazole synthesis.

  • Possible Cause: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two possible regioisomers.

  • Solution:

    • Careful selection of reaction conditions (solvent, temperature, and catalyst) can favor the formation of the desired isomer.

    • Purification by column chromatography is often necessary to separate the regioisomers. Characterization by 1H and 13C NMR, including NOESY experiments, can confirm the structure of the desired product.[1]

Problem 3: Difficulty in oxidizing the pyrazole-4-carbaldehyde to the carboxylic acid.

  • Possible Cause: The aldehyde may be unreactive, or the oxidizing agent may be too harsh, leading to side reactions.

  • Solution:

    • Use a mild oxidizing agent such as potassium permanganate (KMnO₄) in a controlled manner.

    • Optimize the reaction temperature and time to maximize the yield of the carboxylic acid while minimizing byproduct formation.

Stage 2: Synthesis of the Dihydroisoxazole Moiety

The formation of the 3,5-disubstituted-4,5-dihydroisoxazole ring is a key step, often achieved via a 1,3-dipolar cycloaddition reaction.

Problem 1: Low yield or formation of byproducts in the 1,3-dipolar cycloaddition.

  • Possible Cause:

    • Dimerization of the nitrile oxide intermediate.[2][3][4]

    • Unfavorable reaction kinetics or thermodynamics.

  • Solution:

    • Generate the nitrile oxide in situ in the presence of the alkene to minimize dimerization.

    • Slow addition of the base to the hydroximoyl chloride can help maintain a low concentration of the nitrile oxide.

    • Optimize the solvent and temperature. Aprotic solvents are generally preferred.

    • Ensure the alkene dipolarophile is of high purity.

Problem 2: Lack of regioselectivity in the cycloaddition.

  • Possible Cause: Electronic and steric effects of the substituents on both the nitrile oxide and the alkene can influence the regiochemical outcome.

  • Solution:

    • The regioselectivity of 1,3-dipolar cycloadditions is often predictable based on frontier molecular orbital (FMO) theory. Analyze the electronic properties of your specific substrates.

    • In some cases, the use of a Lewis acid catalyst can enhance regioselectivity.

Stage 3: Amide Coupling of the Pyrazole and Dihydroisoxazole Fragments

The final step involves the formation of an amide bond between the pyrazole carboxylic acid and the amine-containing side chain.

Problem 1: Low yield in the amide coupling reaction.

  • Possible Cause:

    • Steric hindrance around the carboxylic acid or the amine.

    • Low reactivity of the coupling partners.

    • Decomposition of the activated carboxylic acid intermediate.

  • Solution:

    • Choose an appropriate coupling reagent. For sterically hindered substrates, reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.[5][6]

    • Optimize the reaction conditions, including solvent (e.g., DMF, DCM), temperature, and the addition of a non-nucleophilic base (e.g., DIPEA, triethylamine).

    • Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

Problem 2: Epimerization at a chiral center during coupling.

  • Possible Cause: The activated carboxylic acid intermediate can be susceptible to racemization, especially if the reaction is slow or requires elevated temperatures.

  • Solution:

    • Use a coupling reagent known to suppress epimerization, such as those containing an HOBt or HOAt moiety.

    • Keep the reaction temperature as low as possible.

    • Minimize the time the carboxylic acid is in its activated form before the addition of the amine.

Problem 3: Difficult purification of the final product.

  • Possible Cause: The product may have similar polarity to the starting materials or byproducts from the coupling reagent.

  • Solution:

    • Aqueous workup is crucial to remove water-soluble byproducts.

    • Purification by column chromatography on silica gel is often necessary. Consider using a gradient elution to effectively separate the components.

    • Recrystallization from a suitable solvent system can be an effective final purification step.[7]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the pyrazole carboxylic acid intermediate?

A1: A common method involves the Vilsmeier-Haack formylation of a substituted phenylhydrazone to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid.

Q2: How is the 4,5-dihydroisoxazole ring typically formed?

A2: The 4,5-dihydroisoxazole ring is generally synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is often generated in situ from the corresponding hydroximoyl chloride by treatment with a base.

Q3: What are the key challenges in the final amide coupling step?

A3: The final amide coupling can be challenging due to the steric bulk of both the pyrazole carboxylic acid and the amine-containing side chain. This can lead to slow reaction rates and require the use of highly efficient coupling reagents and optimized reaction conditions to achieve a good yield.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE). Many of the reagents used, such as oxalyl chloride, phosphorus oxychloride, and strong bases, are corrosive and/or toxic and should be handled in a well-ventilated fume hood. Reactions should be carefully monitored, especially those that are exothermic.

Quantitative Data Summary

ParameterStage 1: Pyrazole SynthesisStage 2: Isoxazole SynthesisStage 3: Amide Coupling
Typical Yield 60-80%50-70%50-75%
Common Purity Issues Regioisomers, unreacted starting materialsDiastereomers, nitrile oxide dimersUnreacted starting materials, coupling agent byproducts
Purification Methods Column chromatography, recrystallizationColumn chromatographyColumn chromatography, recrystallization

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of a Substituted 1H-pyrazole-4-carbaldehyde

  • To a solution of the appropriate substituted phenylhydrazone in anhydrous DMF, add the Vilsmeier reagent (pre-formed by the slow addition of POCl₃ to DMF at 0 °C) dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 3,5-disubstituted-4,5-dihydroisoxazole

  • Dissolve the corresponding hydroximoyl chloride and alkene in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling

  • Dissolve the pyrazole carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine component (1.0-1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by column chromatography and/or recrystallization.

Visualizations

Tigolaner_Synthesis_Pathway cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Dihydroisoxazole Synthesis cluster_2 Stage 3: Amide Coupling Hydrazone Hydrazone Pyrazole_Carbaldehyde Pyrazole_Carbaldehyde Hydrazone->Pyrazole_Carbaldehyde Vilsmeier-Haack Pyrazole_Carboxylic_Acid Pyrazole_Carboxylic_Acid Pyrazole_Carbaldehyde->Pyrazole_Carboxylic_Acid Oxidation This compound This compound Pyrazole_Carboxylic_Acid->this compound Alkene Alkene Dihydroisoxazole Dihydroisoxazole Alkene->Dihydroisoxazole Hydroximoyl_Chloride Hydroximoyl_Chloride Hydroximoyl_Chloride->Dihydroisoxazole [3+2] Cycloaddition Amine_Side_Chain Amine_Side_Chain Amine_Side_Chain->this compound Amide Coupling Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions Side_Reactions Low_Yield->Side_Reactions No Optimize_Conditions Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Purification_Issues Purification_Issues End End Purification_Issues->End Optimize_Conditions->Purification_Issues

References

Methods for assessing and overcoming Tigolaner resistance in arthropods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and overcoming potential resistance to Tigolaner in arthropods. This compound, a novel bispyrazole insecticide, acts as a potent antagonist of gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels.[1][2][3][4] While specific cases of this compound resistance have not been documented, proactive monitoring and management are crucial to maintain its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is an acaricide and insecticide that belongs to the chemical class of bispyrazoles.[1][2] It acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor.[2][3][4] Specifically, it blocks GABA-gated chloride channels in the nervous system of arthropods, leading to hyperexcitation, paralysis, and death of the parasite.[5][6][7][8] This mode of action is similar to isoxazoline insecticides, though this compound has a distinct chemical structure.[1]

Q2: Are there any known cases of resistance to this compound in arthropods?

A2: To date, there are no documented cases of field-evolved resistance to this compound in any arthropod species. However, the potential for resistance development exists with any insecticide. Proactive resistance monitoring is therefore essential.

Q3: What are the likely mechanisms of resistance to this compound?

A3: Based on resistance mechanisms observed for other insecticides targeting the GABA receptor, potential mechanisms for this compound resistance include:

  • Target-site resistance: Mutations in the gene encoding the GABA receptor (such as the Rdl gene) could alter the binding site of this compound, reducing its efficacy.[9]

  • Metabolic resistance: Increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), could lead to the rapid breakdown of this compound before it reaches its target site.[10][11][12][13]

  • Reduced cuticular penetration: Changes in the composition or thickness of the arthropod's cuticle could slow the absorption of this compound.[14]

  • Behavioral resistance: Arthropods may develop behaviors to avoid contact with the treated host.[15]

Q4: How can I proactively manage the risk of this compound resistance?

A4: Implementing an integrated pest management (IPM) program is the most effective strategy.[16] Key components include:

  • Rotation of insecticides: Alternate the use of this compound with insecticides that have different modes of action.[17][18]

  • Use of appropriate dosages: Always use the recommended dose to ensure the elimination of susceptible and heterozygous resistant individuals.[18]

  • Monitoring for resistance: Regularly assess the susceptibility of target arthropod populations to this compound.

  • Non-chemical control methods: Incorporate biological controls, environmental management, and other non-chemical methods to reduce reliance on insecticides.[16][17]

Troubleshooting Guides

Guide 1: Investigating Reduced Efficacy of this compound in a Field Population

If you observe a decrease in the expected efficacy of this compound, follow these steps to investigate potential resistance.

Step 1: Rule out other factors.

  • Improper application: Verify that the product was applied correctly and at the recommended dosage.

  • Host factors: Consider if changes in host physiology or behavior could be influencing product efficacy.

  • Environmental factors: Assess if environmental conditions could be degrading the active ingredient.

Step 2: Conduct baseline susceptibility testing.

  • Perform bioassays on a suspected resistant population and compare the results to a known susceptible population. A significant increase in the lethal concentration (e.g., LC50) for the field population suggests the development of resistance.

Step 3: Investigate the mechanism of resistance.

  • Synergist Assays: Use synergists to inhibit specific metabolic enzymes. A restoration of susceptibility to this compound in the presence of a synergist points towards metabolic resistance.

  • Molecular Diagnostics: Sequence the target site (GABA receptor gene) to identify potential mutations associated with resistance.

Guide 2: Interpreting Bioassay Results

Issue: The LC50 value for a field population is significantly higher than for a susceptible laboratory strain.

Interpretation: This is a strong indicator of resistance. The resistance ratio (RR), calculated as the LC50 of the field population divided by the LC50 of the susceptible strain, quantifies the level of resistance.

Next Steps:

  • Increase the monitoring frequency of this population.

  • Consider rotating to an insecticide with a different mode of action.

  • Initiate studies to determine the underlying resistance mechanism(s).

Experimental Protocols

Protocol 1: Adult Arthropod Bioassay (Adapted from Vial Test Methods)

This protocol is a generalized method for determining the susceptibility of adult arthropods (e.g., fleas, ticks) to this compound.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Glass scintillation vials (20 ml)

  • Repeating pipette

  • Vortex mixer

  • Susceptible and field-collected adult arthropods

  • Incubator

Procedure:

  • Prepare serial dilutions: Prepare a stock solution of this compound in acetone. From this, create a series of five to seven serial dilutions. Also, prepare an acetone-only control.

  • Coat vials: Add 0.5 ml of each dilution (and the control) to separate glass vials. Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.

  • Introduce arthropods: Place 10-20 adult arthropods into each vial and secure the cap (ensure air exchange).

  • Incubation: Incubate the vials at a constant temperature and humidity suitable for the species being tested.

  • Assess mortality: Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An arthropod is considered dead if it is unable to move in a coordinated manner when gently prodded.

  • Data analysis: Use probit analysis to calculate the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the population.

Protocol 2: Synergist Bioassay

This protocol helps to identify the involvement of metabolic enzymes in this compound resistance.

Materials:

  • This compound

  • Synergists:

    • Piperonyl butoxide (PBO) - inhibits P450s[11][12]

    • S,S,S-tributyl phosphorotrithioate (DEF) - inhibits esterases[10][11][12]

    • Diethyl maleate (DEM) - inhibits GSTs[10][11]

  • Arthropods from both resistant and susceptible strains

  • Bioassay setup as described in Protocol 1.

Procedure:

  • Determine sub-lethal synergist concentration: Expose arthropods to various concentrations of each synergist alone to determine the maximum concentration that causes no mortality.[10][11]

  • Pre-exposure to synergist: Expose the arthropods to the predetermined sub-lethal concentration of the synergist for a set period (e.g., 1-4 hours) before introducing them to the this compound-coated vials.

  • This compound exposure: Conduct the bioassay as described in Protocol 1 using the synergist-pre-exposed arthropods.

  • Data analysis: Calculate the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound plus the synergist. An SR significantly greater than 1 suggests the involvement of the inhibited enzyme family in resistance.[10][11]

Protocol 3: Molecular Diagnosis of Target-Site Resistance

This protocol outlines the general steps for identifying mutations in the GABA receptor gene.

Materials:

  • Individual arthropods (resistant and susceptible)

  • DNA extraction kit

  • Primers designed to amplify the GABA receptor gene (specifically the regions predicted to be part of the this compound binding site)

  • PCR reagents

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual arthropods.

  • PCR Amplification: Amplify the target region of the GABA receptor gene using PCR.

  • DNA Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

  • Functional Validation (Optional but recommended): If a mutation is identified, express the mutated receptor in a heterologous system (e.g., Xenopus oocytes) and perform electrophysiological assays to confirm that the mutation confers reduced sensitivity to this compound.[5]

Data Presentation

Table 1: Example Bioassay Results for a Suspected Resistant Flea Population

PopulationNLC50 (µ g/vial ) [95% CI]LC90 (µ g/vial ) [95% CI]Resistance Ratio (RR) at LC50
Susceptible Lab Strain3000.5 [0.4-0.6]1.2 [1.0-1.5]-
Field Population A3005.0 [4.5-5.6]15.0 [13.2-17.1]10.0

Table 2: Example Synergist Assay Results for Field Population A

TreatmentNLC50 (µ g/vial ) [95% CI]Synergism Ratio (SR)
This compound alone3005.0 [4.5-5.6]-
This compound + PBO3000.8 [0.7-0.9]6.25
This compound + DEF3004.8 [4.3-5.4]1.04
This compound + DEM3004.9 [4.4-5.5]1.02

In this example, the high SR with PBO suggests that P450-mediated metabolism is a primary mechanism of resistance in this population.

Visualizations

cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA-gated Chloride Channel GABA->Receptor Binds Chloride Cl- Ions Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to This compound This compound This compound->Receptor Blocks

Caption: this compound's mode of action on the GABA receptor.

start Reduced Efficacy Observed check_factors Rule out non-resistance factors (application, etc.) start->check_factors bioassay Conduct Bioassay vs. Susceptible Strain check_factors->bioassay compare_lc50 Compare LC50 Values bioassay->compare_lc50 no_resistance No Significant Difference: Resistance Unlikely compare_lc50->no_resistance No resistance_suspected Significant Difference: Resistance Suspected compare_lc50->resistance_suspected Yes investigate_mechanism Investigate Mechanism resistance_suspected->investigate_mechanism synergist Synergist Assays (PBO, DEF, DEM) investigate_mechanism->synergist molecular Molecular Diagnostics (Target-site sequencing) investigate_mechanism->molecular end Implement Resistance Management Strategy synergist->end molecular->end cluster_assessment Resistance Assessment cluster_mechanisms Potential Mechanisms cluster_management Overcoming Resistance Bioassays Bioassays (LC50 Determination) Target_Site Target-Site Insensitivity Bioassays->Target_Site Metabolic Metabolic Resistance Bioassays->Metabolic Synergist_Assays Synergist Assays Synergist_Assays->Metabolic Molecular_Diagnostics Molecular Diagnostics Molecular_Diagnostics->Target_Site Rotation Rotate MoA Target_Site->Rotation Dose Ensure Proper Dose Target_Site->Dose Metabolic->Rotation Mixtures Use Mixtures Metabolic->Mixtures IPM Integrate Non-Chemical Controls Rotation->IPM Mixtures->IPM Dose->IPM

References

Minimizing Tigolaner accumulation in long-term repeat-dose studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigolaner and similar compounds. The focus is on strategies to minimize drug accumulation in long-term, repeat-dose studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant accumulation of our this compound-like compound in a 28-day repeat-dose rodent study. What are the likely contributing factors?

A1: Significant accumulation of a compound like this compound is often multifactorial. Based on its known properties, the primary contributing factors are likely:

  • Long Elimination Half-Life: this compound has a reported plasma half-life of approximately 24 days in cats.[1][2][3][4][5] A long half-life means the drug is cleared from the body slowly, leading to accumulation with repeated dosing if the dosing interval is shorter than the time required for elimination.

  • Low Metabolic Clearance: this compound is poorly metabolized and is mainly excreted unchanged in the feces.[4][5][6][7] Limited metabolism reduces the rate of elimination, contributing to a longer half-life and higher potential for accumulation.

  • Dosing Interval: The frequency of administration directly impacts accumulation.[7] If the dosing interval is significantly shorter than the elimination half-life, the drug will accumulate until it reaches a steady state, which could be associated with toxicities. For most drugs, it takes approximately five half-lives to reach a steady state.[8]

Q2: What initial steps can we take to mitigate the observed accumulation of our compound?

A2: To mitigate accumulation, consider the following initial strategies:

  • Re-evaluate the Dosing Interval: The most direct way to reduce accumulation is to increase the time between doses.[7] Pharmacokinetic (PK) modeling can help simulate different dosing regimens to find an optimal interval that maintains therapeutic efficacy while minimizing accumulation. Simulations for this compound suggest that a 91-day interval poses a low risk of accumulation.[1][3][7][9]

  • Dose Adjustment: Reducing the dose size can lower the steady-state concentration, potentially mitigating toxicity associated with accumulation. Dose-finding studies are crucial to establish the minimum effective dose.

  • Investigate Formulation: For topical or oral routes, modifying the formulation can alter the absorption rate.[10][11][12] A slower-release formulation might reduce peak plasma concentrations and subsequent accumulation in certain tissues.

Q3: Are there any in vitro assays that can help us predict the accumulation potential of our new this compound analogues early in development?

A3: Yes, several in vitro assays can provide early insights into a compound's potential for accumulation:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays determine the rate of metabolic clearance of a compound.[13][14][15] Low metabolic turnover is a strong indicator of a long half-life and high accumulation potential.

  • Plasma Protein Binding Assays: High plasma protein binding can restrict a drug's availability for metabolism and excretion, potentially prolonging its half-life. Equilibrium dialysis is a common method to determine the fraction of unbound drug.

  • Transporter Assays: Utilizing cell lines overexpressing specific transporters (e.g., P-glycoprotein), these assays can determine if your compound is a substrate for efflux pumps.[1][3][6][9][16] Substrates of efflux transporters in the liver and kidney may be more readily excreted, reducing accumulation. Emodepside, a compound co-formulated with this compound, is a known P-glycoprotein substrate.[4][5]

Troubleshooting Guides

Issue: Unexpectedly high inter-individual variability in plasma concentrations in our repeat-dose study.

  • Possible Cause 1: Genetic Polymorphisms in Transporters: Variations in genes encoding for drug transporters like P-glycoprotein can lead to differences in drug efflux and, consequently, plasma concentrations.

    • Troubleshooting Step: If feasible, genotype the study animals for relevant transporters. Analyze pharmacokinetic data based on genotype to identify potential correlations.

  • Possible Cause 2: Differences in Metabolism: Although this compound is poorly metabolized, minor metabolic pathways could be subject to genetic variability in metabolic enzymes.

    • Troubleshooting Step: Conduct in vitro metabolite identification studies using liver microsomes from different donors (if using a relevant species) to assess the variability in metabolite formation.

  • Possible Cause 3: Inconsistent Dosing or Formulation: For non-intravenous routes, inconsistencies in administration or formulation can lead to variable absorption.

    • Troubleshooting Step: Review dosing procedures and ensure formulation consistency. For topical applications, control the application site and prevent grooming-related ingestion.

Issue: Our compound shows acceptable plasma accumulation, but we suspect tissue-specific accumulation and associated toxicity.

  • Possible Cause 1: High Lipophilicity: Highly lipophilic compounds tend to distribute into and accumulate in adipose tissue, with slow release back into circulation.

    • Troubleshooting Step: Determine the octanol-water partition coefficient (LogP) of your compound. In your in vivo studies, collect various tissues (fat, liver, brain, muscle) at terminal time points to quantify compound concentrations and assess tissue distribution.

  • Possible Cause 2: Active Transport into Tissues: Specific uptake transporters in certain tissues could be actively pulling the compound into cells.

    • Troubleshooting Step: Utilize in vitro models with cell lines expressing relevant uptake transporters (e.g., OATPs, OCTs) to investigate if your compound is a substrate.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for this compound in cats, as reported in the literature.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Cats (Topical Administration)

ParameterValueUnitCitation
Tmax (Time to Peak Concentration)12days[1][2][3][4][5]
Cmax (Peak Plasma Concentration)1.35 - 1.352mg/L[2][3][4][5]
Half-life (t1/2)24days[1][2][3][4][5]
AUCinf (Area under the curve)1566mg*h/L[1][3][7]
Absolute Bioavailability57%[1][3][7]
Volume of Distribution4L/kg[1][3][7]
Plasma Clearance0.005L/h/kg[1][3][7]

Table 2: Excretion of this compound in Cats (within 28 days post-topical administration)

Excretion RoutePercentage of DoseCitation
Feces54 - 55.5%
Renal (Urine)< 0.5%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Objective: To determine the intrinsic clearance of a this compound-like compound in vitro.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes from the species of interest (e.g., rat, dog, human).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Positive control compounds with known metabolic rates (e.g., a high-clearance and a low-clearance compound).

    • Acetonitrile with an internal standard for sample quenching and analysis.

    • LC-MS/MS system for analysis.

  • Methodology:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors for the microsomal protein concentration.

Protocol 2: Repeat-Dose Pharmacokinetic Study in Rodents

  • Objective: To evaluate the accumulation potential and steady-state pharmacokinetics of a this compound-like compound.

  • Materials:

    • Test compound formulated in an appropriate vehicle.

    • Study animals (e.g., Sprague-Dawley rats, 8 per group).

    • Dosing equipment appropriate for the route of administration (e.g., oral gavage needles, topical applicators).

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Centrifuge and freezer for plasma sample processing and storage.

    • LC-MS/MS system for bioanalysis.

  • Methodology:

    • Acclimatize animals for at least 5 days before the study.

    • Divide animals into groups (e.g., vehicle control, low dose, mid dose, high dose).

    • Administer the test compound or vehicle repeatedly at a fixed dosing interval (e.g., once daily for 28 days).

    • Collect sparse blood samples from each animal at various time points after the first dose and after the last dose (to assess steady-state). A typical sampling schedule might be pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood samples to obtain plasma and store frozen (-80°C) until analysis.

    • Analyze plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

    • Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life after the first and last doses.

    • Calculate the accumulation ratio (AR) by dividing the AUC from 0-24h at steady state by the AUC from 0-24h after the first dose. An AR > 2 indicates significant accumulation.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_Vesicle GABA GAD->GABA_Vesicle Synthesizes GABA_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA_Vesicle->GABA_Receptor:f0 Binds to Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Leads to Cl_ion Cl- Cl_ion->GABA_Receptor:f1 Influx This compound This compound This compound->GABA_Receptor:f0 Antagonist (Blocks)

Caption: this compound's mechanism of action on the GABA-gated chloride channel.

Preclinical_PK_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Single_Dose_PK Single-Dose PK (Rodent) Metabolic_Stability->Single_Dose_PK Informs Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Single_Dose_PK Aids Interpretation Transporter_Assay Transporter Screening (e.g., P-gp) Transporter_Assay->Single_Dose_PK Predicts Clearance Dose_Ranging Dose Range-Finding Single_Dose_PK->Dose_Ranging Guides Dose Selection Repeat_Dose_PK Repeat-Dose PK (Accumulation Study) Dose_Ranging->Repeat_Dose_PK Defines Tolerated Doses Tissue_Distribution Tissue Distribution Repeat_Dose_PK->Tissue_Distribution Investigates Tissue Accumulation

Caption: Workflow for preclinical assessment of pharmacokinetic accumulation.

References

Technical Support Center: Adjusting Experimental Protocols for Tigolaner's Long Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigolaner, a compound characterized by a long plasma half-life.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel ectoparasiticide belonging to the bispyrazole chemical class.[1][2][3] Its primary mechanism of action is the potent inhibition of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA receptors).[1][2][4] It exhibits greater potency for insect and acarine receptors compared to mammalian receptors.[1][2]

Q2: What is the reported half-life of this compound?

After a single topical administration in cats, this compound exhibits a long plasma half-life of approximately 24 days.[5][6][7][8] This extended half-life is a critical factor to consider when designing experimental protocols.

Q3: What are the known pharmacokinetic properties of this compound in felines?

The following table summarizes the key pharmacokinetic parameters of this compound in cats after a single topical administration.

ParameterValueReference
Mean Half-Life (t½) ~24 days[5][6][7][8]
Time to Maximum Concentration (Tmax) ~12 days[5][6][7][8]
Mean Peak Concentration (Cmax) 1352 µg/L[6][7][8]
Bioavailability (Topical) 57%[6][7][8]
Primary Route of Excretion Feces[5][6][8]

Q4: How does the long half-life of this compound impact experimental design?

The long half-life of this compound necessitates several adjustments to standard experimental protocols:

  • Extended Washout Periods: In crossover studies, a significantly longer washout period is required to ensure complete elimination of the drug before the next treatment period.

  • Potential for Accumulation: With repeated dosing, this compound can accumulate in the system, which must be accounted for in study design and data interpretation.[1][5]

  • Prolonged Observation Times: To accurately characterize the terminal elimination phase, in vivo studies require longer observation periods.

  • Consideration of Steady-State: For studies involving multiple doses, it is crucial to determine if steady-state concentrations are reached and to design experiments accordingly.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High background or non-specific binding in GABA receptor binding assays.

  • Possible Cause: Insufficient washing, inappropriate blocking agents, or cross-reactivity of reagents.

  • Troubleshooting Steps:

    • Optimize Washing Steps: Increase the number and duration of wash steps to remove unbound this compound and radioligand.

    • Evaluate Blocking Buffers: Test different blocking agents (e.g., bovine serum albumin, non-fat dry milk) and concentrations to effectively block non-specific binding sites.

    • Use High-Purity Reagents: Ensure all buffers and reagents are of high quality and freshly prepared to avoid contamination.

    • Include Appropriate Controls: Always include controls for total binding, non-specific binding (in the presence of a saturating concentration of a known GABA receptor ligand), and vehicle effects.

Issue 2: Difficulty achieving stable recordings in patch-clamp electrophysiology.

  • Possible Cause: Long-lasting receptor modulation by this compound, leading to sustained channel opening or closing and difficulty returning to baseline.

  • Troubleshooting Steps:

    • Extended Washout Between Applications: Perfuse the cells with a drug-free solution for an extended period between this compound applications to allow for receptor recovery.

    • Use a Low-Density Cell Culture: This can help minimize paracrine effects and improve the stability of individual cell recordings.

    • Monitor Seal Resistance: Continuously monitor the seal resistance to ensure the integrity of the patch. Unstable seals can contribute to recording drift.

    • Vary Holding Potential: Experiment with different holding potentials to find a range where the recording is more stable.

In Vivo Experiments

Issue 3: Carryover effects observed in crossover study designs.

  • Possible Cause: Inadequate washout period due to this compound's long half-life.

  • Troubleshooting Steps:

    • Calculate an Appropriate Washout Period: A general rule of thumb is to have a washout period of at least 5-10 times the drug's half-life. For this compound, this would translate to a washout period of at least 120-240 days.

    • Measure Baseline Levels: Before initiating the second treatment period, measure plasma concentrations of this compound to confirm they are below the lower limit of quantification.

    • Consider a Parallel Study Design: If a sufficiently long washout period is not feasible, a parallel study design, where each group receives only one treatment, may be more appropriate.

Issue 4: Unexpected toxicity or exaggerated pharmacological effects with repeated dosing.

  • Possible Cause: Drug accumulation leading to higher than anticipated plasma concentrations.

  • Troubleshooting Steps:

    • Conduct Dose-Ranging Studies: Perform preliminary studies to determine the appropriate dose and dosing interval to avoid significant accumulation and toxicity.

    • Monitor Plasma Concentrations: Regularly monitor plasma concentrations of this compound throughout the study to assess the extent of accumulation.

    • Adjust Dosing Regimen: Based on pharmacokinetic data, adjust the dose or the interval between doses to maintain concentrations within the desired therapeutic window.

Experimental Protocols

In Vitro: GABA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA receptors and is intended as a starting point for investigating this compound's interaction with mammalian receptors.

Objective: To determine the binding affinity of this compound for mammalian GABA receptors.

Materials:

  • Rat or mouse whole brain tissue

  • [³H]Muscimol (a potent GABA-A receptor agonist)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation counter and vials

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in binding buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, add only the membrane preparation and [³H]Muscimol.

    • For non-specific binding, add the membrane preparation, [³H]Muscimol, and a saturating concentration of unlabeled GABA.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium.

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]Muscimol binding) using non-linear regression analysis.

In Vivo: Assessment of CNS Effects in Rodents

This protocol provides a framework for assessing the potential central nervous system (CNS) effects of this compound in a rodent model, considering its long half-life.

Objective: To evaluate the potential sedative or anxiolytic-like effects of a single dose of this compound over an extended period.

Animals: Male and female adult C57BL/6 mice.

Materials:

  • This compound (formulated for oral or subcutaneous administration)

  • Vehicle control

  • Open field test apparatus

  • Elevated plus maze

  • Software for behavioral tracking and analysis

Methodology:

  • Dosing and Acclimation:

    • Acclimate the mice to the housing and handling procedures for at least one week before the experiment.

    • Administer a single dose of this compound or vehicle to the mice.

  • Behavioral Testing (Longitudinal Assessment):

    • Due to the long Tmax (~12 days in cats), behavioral testing should be conducted at multiple time points post-dosing to capture the onset, peak, and duration of any effects. Suggested time points: Day 1, Day 7, Day 14, Day 21, and Day 28 post-dose.

    • Open Field Test:

      • Place each mouse in the center of the open field arena and allow it to explore for 10 minutes.

      • Record and analyze locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena.

    • Elevated Plus Maze:

      • Place each mouse in the center of the elevated plus maze, facing an open arm.

      • Allow the mouse to explore the maze for 5 minutes.

      • Record and analyze the number of entries into and the time spent in the open and closed arms.

  • Data Analysis:

    • Analyze the behavioral data for each time point using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors).

    • Compare the behavior of the this compound-treated group to the vehicle-treated group at each time point.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Vesicle->Synaptic_Cleft Exocytosis GABA_in_cleft GABA GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Hyperpolarization GABA_Receptor->Hyperpolarization Cl- Influx GABA_in_cleft->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Inhibits

Caption: this compound's mechanism of action on the GABAergic synapse.

Experimental_Workflow_Long_Half_Life cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis A Review Pharmacokinetics (t½ ≈ 24 days) B Select Appropriate Model (In Vitro / In Vivo) A->B C Determine Dosing Regimen (Single vs. Repeated) B->C D Calculate Washout Period (≥ 5-10 x t½) C->D E Dosing Administration D->E F Extended Observation Period E->F G Collect Samples at Multiple Time Points F->G H Behavioral/Physiological Assessments F->H I Pharmacokinetic Modeling (Accumulation Potential) G->I J Statistical Analysis (Longitudinal Data) H->J I->J K Interpretation of Results in Context of Long Half-Life J->K

Caption: Experimental workflow for studies involving this compound.

Troubleshooting_Logic Start Unexpected Result InVitro In Vitro Assay? Start->InVitro Yes InVivo In Vivo Study? Start->InVivo No HighBg High Background? InVitro->HighBg Instability Recording Instability? InVitro->Instability Carryover Carryover Effect? InVivo->Carryover Toxicity Unexpected Toxicity? InVivo->Toxicity Sol_HighBg Optimize Wash/Block Use Fresh Reagents HighBg->Sol_HighBg Yes Sol_Instability Extend Washout Use Low-Density Culture Instability->Sol_Instability Yes Sol_Carryover Extend Washout Period Consider Parallel Design Carryover->Sol_Carryover Yes Sol_Toxicity Dose-Ranging Study Monitor Plasma Levels Toxicity->Sol_Toxicity Yes

References

Validation & Comparative

Comparative Efficacy of Tigolaner and Fipronil Against the Cat Flea, Ctenocephalides felis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent ectoparasiticides, tigolaner and fipronil, against the cat flea, Ctenocephalides felis. The information presented is collated from a range of scientific studies and is intended to support researchers, scientists, and drug development professionals in their understanding of these compounds. This document outlines their mechanisms of action, presents comparative efficacy data, and details the experimental protocols utilized in these evaluations.

Mechanisms of Action

Both this compound and fipronil target the nervous system of insects, leading to hyperexcitation and death. However, they belong to different chemical classes and exhibit distinct interactions with their molecular targets.

This compound , a member of the bispyrazole chemical class, functions as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor.[1][2][3] By blocking GABA-gated chloride channels, this compound prevents the influx of chloride ions into the neuron. This inhibition of the inhibitory neurotransmitter GABA leads to uncontrolled neuronal activity, resulting in the death of the flea. This compound has demonstrated a higher potency for insect and acarine receptors compared to mammalian receptors in vitro, contributing to its safety profile in cats.[1][2][3]

Fipronil , a phenylpyrazole insecticide, also disrupts the insect's central nervous system.[4] Its primary mode of action is the blockade of GABA-gated chloride channels.[4][5][6][7] Additionally, fipronil is known to block glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further enhancing its selective toxicity to insects over mammals.[4][5] This dual-target action results in neuronal hyperexcitation and subsequent mortality of the flea.

cluster_this compound This compound cluster_Fipronil Fipronil This compound This compound GABA_R_T GABA Receptor This compound->GABA_R_T Inhibits Cl_Channel_T Chloride Channel (Blocked) GABA_R_T->Cl_Channel_T Hyperexcitation_T Neuronal Hyperexcitation Cl_Channel_T->Hyperexcitation_T Leads to Flea_Death_T Flea Death Hyperexcitation_T->Flea_Death_T Fipronil Fipronil GABA_R_F GABA Receptor Fipronil->GABA_R_F Blocks GluCl_R Glutamate-Gated Chloride Channel Fipronil->GluCl_R Blocks Cl_Channel_F Chloride Channel (Blocked) GABA_R_F->Cl_Channel_F GluCl_R->Cl_Channel_F Hyperexcitation_F Neuronal Hyperexcitation Cl_Channel_F->Hyperexcitation_F Leads to Flea_Death_F Flea Death Hyperexcitation_F->Flea_Death_F

Diagram 1: Simplified signaling pathways for this compound and Fipronil.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and fipronil against Ctenocephalides felis.

Table 1: this compound Efficacy Data

Study TypeTime PointEfficacy (%)Citation
Immediate (Therapeutic) EfficacyDay 1 (12 hours post-treatment)100[8][9]
Speed of Kill (on existing infestation)8 hours post-treatment98.9 - 100 (for 8 weeks)[8][9]
12 hours post-treatment100[8][9]
Persistent (Preventive) EfficacyWeek 898.9 - 100[8][9]
Week 1299.5[8]
Week 1396.3 - 100[8][9]

Table 2: Fipronil Efficacy Data

Study TypeTime PointEfficacy (%)Citation
Therapeutic EfficacyDay 2 (48 hours post-treatment)99.7 - 100[10]
Persistent (Preventive) EfficacyDay 2889 (at 48h post-infestation)[11]
Day 3098.6 (fipronil + methoprene)[12]
Day 79>95[10]
Day 93>95 (in one formulation)[10]
Week 1275.4 (fipronil + methoprene)[13]

Note: Efficacy percentages can vary based on the specific formulation, the presence of other active ingredients (e.g., S-methoprene), and the experimental conditions.

Experimental Protocols

The evaluation of ectoparasiticide efficacy follows standardized guidelines to ensure the reliability and reproducibility of the results. The protocols described below are based on methodologies reported in the cited literature.[9][14][15]

3.1. Animal Selection and Acclimation

  • Species: Domestic short-haired cats are commonly used.

  • Health Status: Animals are required to be healthy, and often confirmed to be good hosts for fleas.

  • Acclimation: Cats are acclimated to the study conditions for a period before the commencement of the experiment.

3.2. Flea Infestation

  • Flea Species: Laboratory-reared Ctenocephalides felis are used for artificial infestation.

  • Infestation Procedure: A predetermined number of unfed adult fleas (e.g., 100) are applied to each cat.

  • Timing: Infestations are performed at various time points, including pre-treatment and at regular intervals post-treatment (e.g., weekly or monthly) to assess persistent efficacy.[10]

3.3. Treatment Administration

  • Grouping: Cats are randomly allocated to treatment groups (e.g., this compound-treated, fipronil-treated, and an untreated control group).

  • Dosage: The investigational products are administered according to the manufacturer's recommended dosage, typically as a spot-on application. For this compound, a minimum dose of 14.4 mg/kg body weight has been studied.[1]

3.4. Efficacy Evaluation

  • Flea Counts: At specific time points after treatment and re-infestation (e.g., 8, 12, 24, or 48 hours), fleas are removed from the cats by combing their entire body.[10][14]

  • Viability Assessment: The collected fleas are counted and assessed for viability (live or dead).

  • Efficacy Calculation: The percentage of efficacy is calculated using Abbott's formula, which compares the mean number of live fleas on the treated group to the mean number of live fleas on the control group.[9]

start Start animal_selection Animal Selection & Acclimation start->animal_selection pre_infestation Pre-treatment Flea Infestation animal_selection->pre_infestation group_allocation Random Group Allocation pre_infestation->group_allocation treatment Treatment Administration group_allocation->treatment post_infestation Post-treatment Re-infestation (at intervals) treatment->post_infestation flea_counting Flea Combing & Counting post_infestation->flea_counting flea_counting->post_infestation Repeat for persistent efficacy data_analysis Efficacy Calculation flea_counting->data_analysis end End data_analysis->end

Diagram 2: Typical experimental workflow for flea efficacy studies.

Conclusion

Both this compound and fipronil are effective ectoparasiticides against Ctenocephalides felis, acting on the insect's nervous system. The available data suggests that this compound provides a rapid onset of action and a long duration of efficacy, with studies demonstrating high levels of flea reduction for up to 13 weeks following a single application.[8][9] Fipronil has a well-established history of efficacy, although the duration of its high-level protection can vary between formulations and studies. The choice between these compounds for research or product development may depend on specific requirements such as the desired speed of kill, duration of action, and the formulation technology. This guide provides a foundational comparison to aid in these critical decisions.

References

Navigating the Challenge of Resistance: A Comparative Analysis of Tigolaner and Other Ectoparasiticides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of modern ectoparasiticides reveals the potential of novel chemical classes, such as the bispyrazoles to which tigolaner belongs, in managing resistance to older and even some contemporary treatments. While direct comparative cross-resistance studies on this compound are emerging, extensive research on the closely related isoxazoline class provides a strong predictive framework for its performance against resistant parasite populations.

This compound, a novel bispyrazole, and the isoxazoline class of ectoparasiticides (e.g., fluralaner, afoxolaner, lotilaner) share a common target: the GABA- and glutamate-gated chloride channels in the nervous system of insects and acarines.[1][2] Their primary mode of action involves the non-competitive antagonism of these channels, leading to hyperexcitation, paralysis, and death of the parasite.[3] This mechanism is distinct from older ectoparasiticide classes, such as phenylpyrazoles (e.g., fipronil), cyclodienes, organochlorines, neonicotinoids, formamidines, and pyrethroids.[1][4]

Lack of Cross-Resistance with Legacy Ectoparasiticides

A significant advantage of both this compound and the isoxazolines is the general lack of cross-resistance with ectoparasiticides that have been in use for longer periods. This is primarily due to their different binding sites and modes of action. For instance, the activity of lotilaner has been shown to be unaffected by resistance to organochlorines (like dieldrin), phenylpyrazoles (like fipronil), neonicotinoids (like imidacloprid), formamidines (like amitraz), and pyrethroids (like cypermethrin).[1] Similarly, fluralaner has demonstrated efficacy against fipronil-resistant pests.[4][5] The development of this compound was specifically aimed at creating a molecule with a resistance-breaking potential against compounds like dieldrin and fipronil.[6]

Understanding Target-Site Resistance in GABA Receptor Antagonists

Resistance to GABA receptor antagonists often arises from mutations in the target protein itself. The most well-documented resistance mechanism for older compounds like fipronil involves mutations in the resistance to dieldrin (Rdl) gene, which encodes a subunit of the GABA receptor.[5]

Crucially, studies have shown that isoxazolines like fluralaner are effective against pests with these Rdl-type mutations that confer resistance to fipronil.[5] This is because isoxazolines and phenylpyrazoles have different binding sites on the GABA receptor.[7] this compound, being a bispyrazole developed with this resistance-breaking potential in mind, is also expected to be effective against fipronil-resistant strains.[6]

However, the story of resistance is ever-evolving. Recent research has identified a specific mutation, G3'MTMD3, in the third transmembrane domain of the GABA receptor that confers high levels of resistance to both the isoxazoline fluralaner and the meta-diamide broflanilide.[7] Interestingly, this mutation does not confer resistance to fipronil, highlighting the distinct binding sites of these chemical classes.[7] While not yet documented for this compound, this finding suggests a potential for cross-resistance between isoxazolines, meta-diamides, and possibly bispyrazoles if this specific target-site modification were to become prevalent in parasite populations.

Data on Ectoparasiticide Cross-Resistance

The following table summarizes the available data on the cross-resistance profiles of this compound and other major ectoparasiticides targeting the GABA receptor.

Active IngredientChemical ClassKnown Cross-Resistance with Other GABA Receptor AntagonistsEfficacy Against Fipronil-Resistant Strains
This compound BispyrazoleNot yet documented in published studies. Developed with resistance-breaking potential against fipronil.[6]Expected to be high based on mechanism of action and development goals.[6]
Fluralaner IsoxazolineHigh potential for cross-resistance with meta-diamides (e.g., broflanilide) due to shared resistance mutation (G3'MTMD3).[7] No cross-resistance with phenylpyrazoles (e.g., fipronil).[5]Yes.[4][5]
Lotilaner IsoxazolineActivity not affected by resistance to phenylpyrazoles (e.g., fipronil).[1]Yes.[8]
Afoxolaner IsoxazolineNo cross-resistance found in a panel of strains resistant to most currently used acaricides.[9]Information not explicitly found in the provided results.
Fipronil PhenylpyrazoleCross-resistance observed with other phenylpyrazoles (e.g., ethiprole, butene-fipronil).Not applicable.

Experimental Methodologies

  • In Vitro Bioassays: These assays expose isolated ectoparasites or specific life stages to various concentrations of the ectoparasiticide to determine the lethal concentration (LC50) or effective dose (ED50). Strains with known resistance to certain compounds are used to assess cross-resistance.

  • Molecular Analysis of GABA Receptors: This involves sequencing the Rdl gene from resistant and susceptible parasite strains to identify mutations that may confer resistance.

  • Electrophysiological Studies: Techniques like two-electrode voltage-clamp (TEVC) are used to express GABA receptors in Xenopus oocytes and measure the inhibitory effects of different ectoparasiticides. This allows for a detailed characterization of the drug-receptor interaction and the impact of specific mutations.

  • In Vivo Efficacy Studies: These studies involve treating infested animals with the ectoparasiticide and monitoring the reduction in parasite numbers over time. To assess cross-resistance, animals are often infested with parasite strains known to be resistant to other treatments.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts related to the mode of action and resistance mechanisms of these ectoparasiticides.

cluster_0 GABA Receptor Antagonists cluster_1 Target Site This compound This compound (Bispyrazole) GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Inhibits (Distinct Site) Isoxazolines Isoxazolines (e.g., Fluralaner, Lotilaner) Isoxazolines->GABA_Receptor Inhibits (Distinct Site) Phenylpyrazoles Phenylpyrazoles (e.g., Fipronil) Phenylpyrazoles->GABA_Receptor Inhibits (Different Site)

Figure 1: Mechanism of Action

cluster_0 Resistance Mechanisms cluster_1 Affected Ectoparasiticides Rdl_Mutation Rdl Mutation (e.g., A2'N) Fipronil Fipronil Rdl_Mutation->Fipronil Confers Resistance Fluralaner Fluralaner Rdl_Mutation->Fluralaner No Cross-Resistance G3_Mutation G3'MTMD3 Mutation G3_Mutation->Fluralaner Confers Resistance Broflanilide Broflanilide G3_Mutation->Broflanilide Confers Resistance This compound This compound (Predicted) G3_Mutation->this compound Potential for Cross-Resistance

Figure 2: Resistance Pathways

References

Comparative Analysis of the Binding Sites of Tigolaner and Other GABA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding sites of Tigolaner, a novel bispyrazole insecticide, and other prominent GABA receptor antagonists, including isoxazolines and fipronil. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to facilitate understanding and future research in this area.

Introduction

Gamma-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates. They function as ligand-gated chloride ion channels; the binding of GABA causes the channel to open, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neurotransmission. This critical role in neural function makes them a key target for insecticides.

Several classes of insecticides, including phenylpyrazoles (e.g., fipronil), isoxazolines (e.g., afoxolaner, fluralaner), and the more recent bispyrazoles (e.g., this compound), exert their effects by antagonizing these GABA receptors. However, the precise binding sites and mechanisms of action can differ significantly between these classes, leading to variations in their spectrum of activity, selectivity, and potential for resistance development. This guide aims to provide a comparative overview of these differences.

Mechanism of Action and Binding Sites

GABA receptor antagonists function as non-competitive inhibitors, binding to a site distinct from the GABA binding site itself. This allosteric modulation prevents the conformational changes necessary for channel opening, thereby blocking the inhibitory signal.

Isoxazolines , such as afoxolaner, fluralaner, sarolaner, and lotilaner, are another class of non-competitive GABA receptor antagonists. Studies have revealed that isoxazolines bind to a unique site within the transmembrane domain of the GABA receptor, at the interface between subunits.[5] This binding site is distinct from that of fipronil and other classical non-competitive antagonists.[6]

Fipronil , a phenylpyrazole insecticide, also acts as a non-competitive antagonist of the GABA receptor. Its binding site is located within the chloride ion channel pore.[7]

Comparative Quantitative Data

While direct comparative binding affinity data for this compound is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for various isoxazolines and fipronil on different GABA receptor subtypes, as determined by two-electrode voltage-clamp electrophysiology on receptors expressed in Xenopus oocytes.

CompoundReceptor SubtypeSpeciesIC50 (µM)Reference
Fluralaner α1β2γ2Human1.9 - 5.7[8]
α1β2γ2Canine2.2 - 13[8]
Afoxolaner α1β2γ2Human4.6 - 20.5[8]
α1β2γ2Canine3 - 20.6[8]
Sarolaner α1β2γ2Human8.4 - >30[8]
α1β2γ2Canine10.2 - 21.8[8]
Lotilaner α1β2γ2Human>30[8]
α1β2γ2Canine>30[8]
Fipronil RDLAcyrthosiphon pisumData not specified in µM[8]
RDLApis melliferaData not specified in µM[8]

Note: The lack of publicly available, peer-reviewed quantitative binding data (Ki, Kd, or IC50 values) for this compound prevents its direct inclusion in this comparative table. The European Medicines Agency (EMA) documentation for Felpreva® confirms this compound's mode of action but does not provide specific binding affinity values.[2][9]

Experimental Protocols

The characterization of GABA receptor antagonist binding sites relies on several key experimental techniques. Below are detailed, representative protocols for these methods.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize brain tissue from the target organism (e.g., rat brains or insect heads) in a cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.[10]

  • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the cell membranes.[10]

  • Wash the membrane pellet by resuspending in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.[10][11]

  • Resuspend the final pellet in the binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford or BCA).[11]

b. Binding Assay:

  • In a 96-well plate, add the prepared membrane fraction (typically 50-120 µg of protein for tissue).[12]

  • Add a known concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site) and varying concentrations of the unlabeled competitor compound (e.g., this compound or an isoxazoline).[10][12]

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled known ligand (e.g., 10 mM GABA).[10]

  • Incubate the plate at a specific temperature (e.g., 4°C) for a set time (e.g., 45 minutes) to allow binding to reach equilibrium.[10]

  • Terminate the assay by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[12]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[10]

  • Calculate specific binding by subtracting non-specific binding from total binding. The data can then be analyzed to determine the IC50 and subsequently the Ki of the competitor compound.[12]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.

a. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Inject the oocytes with cRNA encoding the specific GABA receptor subunits of interest (e.g., insect RDL subunits).[8][13]

  • Incubate the oocytes for 2-5 days to allow for the expression and assembly of functional receptors on the oocyte membrane.[13]

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., a saline solution).[6]

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[1]

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).[8]

  • Apply GABA to the oocyte to activate the expressed GABA receptors and record the resulting chloride current.

  • To test for antagonism, co-apply GABA with varying concentrations of the antagonist (e.g., this compound or an isoxazoline).[8]

  • Measure the inhibition of the GABA-induced current by the antagonist.

  • Construct a concentration-response curve to determine the IC50 of the antagonist.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the binding of a ligand.

  • Obtain the cDNA encoding the GABA receptor subunit of interest in a suitable plasmid vector.

  • Design primers containing the desired mutation (e.g., changing a specific amino acid to alanine).[14]

  • Use a site-directed mutagenesis kit (e.g., QuikChange) and PCR to introduce the mutation into the plasmid.[15][16]

  • Transform the mutated plasmid into competent E. coli for amplification.

  • Isolate the mutated plasmid DNA and verify the presence of the mutation by DNA sequencing.[15]

  • Use the mutated cDNA to express the altered receptor in Xenopus oocytes as described in the TEVC protocol.

  • Perform TEVC recordings to assess the effect of the mutation on the binding and/or efficacy of the GABA receptor antagonist. A significant change in the IC50 value for the antagonist on the mutated receptor compared to the wild-type receptor indicates that the mutated residue is important for binding.[15]

Signaling Pathways and Experimental Workflows

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse and the point of intervention for GABA receptor antagonists.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaging Release Vesicle->Release exocytosis GABA_cleft GABA Release->GABA_cleft GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_cleft->GABA_Receptor binds Cl_ion Cl- GABA_Receptor->Cl_ion opens to allow influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Antagonist GABA Receptor Antagonist (e.g., this compound) Antagonist->GABA_Receptor blocks

Caption: GABAergic synapse signaling pathway and the inhibitory action of GABA receptor antagonists.

Experimental Workflow for Characterizing GABA Receptor Antagonists

The following diagram outlines a typical experimental workflow for the discovery and characterization of novel GABA receptor antagonists.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_evaluation Further Evaluation HTS High-Throughput Screening (e.g., fluorescence-based assays) Hit_ID Hit Identification HTS->Hit_ID Radioligand Radioligand Binding Assays (Determine Ki) Hit_ID->Radioligand TEVC Two-Electrode Voltage Clamp (Determine IC50 and mechanism) Hit_ID->TEVC Selectivity Selectivity Profiling (Insect vs. Mammalian Receptors) Radioligand->Selectivity Site_Mutagenesis Site-Directed Mutagenesis (Identify binding site residues) TEVC->Site_Mutagenesis TEVC->Selectivity In_Vivo In Vivo Efficacy & Safety (Animal Models) Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->HTS Iterative Improvement

Caption: A generalized experimental workflow for the discovery and characterization of novel GABA receptor antagonists.

Conclusion

This compound represents a significant advancement in the development of GABA receptor antagonists for ectoparasite control. Its classification as a bispyrazole and its distinct binding site from older compounds like fipronil highlight the ongoing potential for discovering novel insecticides that can overcome existing resistance mechanisms. While the publicly available data on this compound's specific binding affinities are limited, the established methodologies of radioligand binding assays, two-electrode voltage-clamp electrophysiology, and site-directed mutagenesis provide a clear path for its further characterization and direct comparison with other GABA receptor antagonists. The data presented for the isoxazoline class of compounds demonstrate the utility of these techniques in elucidating the molecular basis of insecticide action and selectivity. Future research focused on the direct comparative analysis of this compound's binding properties will be invaluable for a more complete understanding of its mechanism of action and for the rational design of next-generation insecticides.

References

In Vivo Safety Profile of Tigolaner Compared to Other Novel Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoxazoline class of insecticides has become a cornerstone of modern ectoparasite control in companion animals. This guide provides a comparative analysis of the in vivo safety profile of tigolaner, a newer bispyrazole insecticide that also targets GABA-gated chloride channels, alongside other novel isoxazoline insecticides such as afoxolaner, fluralaner, lotilaner, and sarolaner. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical safety data to aid in the objective assessment of these compounds. All data is sourced from publicly available regulatory documents and peer-reviewed studies.

Comparative Safety Data

The following tables summarize key quantitative safety parameters for this compound and other selected novel insecticides, derived from in vivo studies in laboratory animals. These values, including the No-Observed-Adverse-Effect Level (NOAEL) and the acute oral Lethal Dose, 50% (LD50), are critical indicators of a compound's safety margin.

Table 1: Acute Oral Toxicity Data

CompoundSpeciesLD50 (mg/kg)Reference
This compound Data not availableNot established
Afoxolaner Rat>1,000[1][2]
Fluralaner Rat (female)>2,000[3]
Lotilaner Rat>2,000[4]
Sarolaner Rat783[4]

Table 2: Repeated-Dose Toxicity Data (NOAEL)

CompoundSpeciesStudy DurationNOAEL (mg/kg/day)Key Findings at Higher DosesReference
This compound Cat4 consecutive monthly treatments (5x dose)Not establishedDecrease in thyroid weight in some males.[5] Local application site reactions (alopecia, erythema).[5][5]
Afoxolaner Rat90 days3Reductions in body weight.[4]
Dog90 days3No treatment-related effects observed.
Fluralaner Dog52 weeks1Reductions in cholesterol and phospholipids at higher doses.[4]
Lotilaner Rat13 weeks5Decreased food consumption and body weight.[4]
Sarolaner Rat30 days4No adverse effects reported.[4]
Dog9 months (10 doses)4 mg/kg (monthly)Neurological signs (tremors, ataxia, convulsions) at 3x and 5x the recommended dose.[4][4]

Experimental Protocols

The safety data presented above are derived from a variety of in vivo studies, the general methodologies of which are described below.

Acute Oral Toxicity Studies (LD50 Determination)

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Typical Protocol:

  • Test System: Commonly conducted in rats.

  • Administration: The test substance is administered orally, typically via gavage, in a single dose.

  • Dose Levels: Multiple dose levels are tested in different groups of animals.

  • Observation Period: Animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.

  • Endpoint: The LD50 value is calculated statistically from the observed mortality rates at different dose levels.

Repeated-Dose Toxicity Studies (NOAEL Determination)

Objective: To identify the highest dose at which no adverse effects are observed following repeated administration of a substance over a specific period.

Typical Protocol:

  • Test System: Commonly conducted in rats and dogs.

  • Administration: The test substance is administered daily (or at other regular intervals) for a specified duration (e.g., 28 days, 90 days, or longer).

  • Dose Levels: At least three dose levels and a control group are typically used.

  • Assessments: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed gross and histopathological examination of tissues and organs at the end of the study.

  • Endpoint: The NOAEL is the highest dose level that does not produce any significant treatment-related adverse effects compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of isoxazoline insecticides and a typical workflow for an in vivo safety study.

G Mechanism of Action of Isoxazoline Insecticides cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_Receptor Binds to and blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Blockage Blockage GABA_Receptor->Blockage Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Leads to Paralysis_Death Paralysis and Death of Parasite Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of isoxazoline insecticides.

G Workflow for a Repeated-Dose In Vivo Safety Study start Study Design and Protocol Development acclimatization Animal Acclimatization start->acclimatization grouping Randomization and Group Assignment (Control and Dose Groups) acclimatization->grouping dosing Repeated Dosing Period grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) dosing->monitoring sampling Biological Sample Collection (Blood, Urine) dosing->sampling monitoring->sampling necropsy Terminal Necropsy and Gross Pathology sampling->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and Interpretation histopathology->analysis end Determination of NOAEL analysis->end

Caption: Workflow for a repeated-dose in vivo safety study.

Discussion of Safety Profiles

The available data indicate that the isoxazoline insecticides (afoxolaner, fluralaner, lotilaner, and sarolaner) generally possess a wide margin of safety in the target animal species and in laboratory animal models. The acute oral toxicity of these compounds is low, with LD50 values in rats typically exceeding 1000 mg/kg.

A notable aspect of the safety profile of the isoxazoline class is the potential for neurological adverse effects, such as tremors, ataxia, and seizures, particularly at high doses.[4] This is consistent with their mechanism of action as inhibitors of GABA-gated chloride channels in insects, which, despite their selectivity, can have off-target effects on mammalian neurons at sufficient concentrations. For instance, in a 9-month study with sarolaner in dogs, neurological signs were observed at 3 and 5 times the recommended therapeutic dose.[4]

Conclusion

The novel isoxazoline insecticides afoxolaner, fluralaner, lotilaner, and sarolaner have demonstrated a favorable safety profile in in vivo studies, characterized by low acute toxicity and a generally high tolerance in target species at therapeutic doses. The primary safety concern at supratherapeutic doses appears to be related to their neurological mechanism of action.

For this compound, while the data from studies with a combination product suggest a good safety margin, a comprehensive comparative assessment of its intrinsic safety profile would be facilitated by the availability of standalone acute and repeated-dose toxicity data. Researchers and drug development professionals should consider the specific data for each compound when evaluating their suitability for new product development or for inclusion in integrated pest management programs. Continued pharmacovigilance and further research will be crucial for a more complete understanding of the long-term safety of these important veterinary medicines.

References

Rise of High-Sensitivity Mass Spectrometry in Veterinary Drug Analysis: A Comparative Guide to Tigolaner Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The increasing demand for precise and reliable quantification of veterinary drugs in biological matrices has propelled the adoption of advanced analytical techniques. Among these, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled sensitivity and selectivity. This guide provides a comparative overview of validated analytical methods for the quantification of Tigolaner, a novel isoxazoline ectoparasiticide, utilizing mass spectrometry. We present a detailed examination of a specific LC-MS/MS method for this compound and contrast it with a broader approach for the analysis of other isoxazoline derivatives, offering researchers and drug development professionals a comprehensive resource for methodological evaluation.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of two distinct LC-MS/MS methods: a targeted assay for this compound and a multi-analyte method for other isoxazoline compounds. This side-by-side comparison allows for a rapid assessment of their respective capabilities.

ParameterMethod A: this compound in Cat PlasmaMethod B: Isoxazoline Derivatives in Animal Plasma[1]
Instrumentation LC-MS/MSUHPLC-MS/MS[1]
Sample Matrix Cat PlasmaAnimal and Human Plasma[1]
Sample Preparation Protein PrecipitationProtein Precipitation[1]
Linearity (r²) Not explicitly stated0.99[1]
Lower Limit of Quantitation (LLOQ) 1 µg/L1 ng/mL[1]
Accuracy (% Bias) Not explicitly stated1.19% to 11.67%[1]
Precision (% RSD) Not explicitly stated1.66% to 14.97%[1]
Recovery 109% (RSD 4.7%)85–99%[1]
Matrix Effect Not explicitly statedDid not exceed 15%[1]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for method replication and adaptation. Below are the comprehensive protocols for the two compared analytical methods.

Method A: Quantification of this compound in Cat Plasma

This method was developed for the specific quantification of this compound in feline plasma samples.

1. Sample Preparation:

  • Plasma samples were deproteinized by mixing 100 µl of plasma with 900 µl of a precipitation mixture.

2. Liquid Chromatography:

  • Chromatographic separation was achieved using High-Performance Liquid Chromatography (HPLC).

3. Mass Spectrometry:

  • Detection and quantification were performed using a tandem mass spectrometer (MS/MS).

  • Quantification was based on matrix-matched standards.

Method B: Determination of Isoxazoline Derivatives in Animal Plasma[1]

This method provides a broader screening approach for several isoxazoline derivatives.

1. Sample Preparation: [1]

  • Proteins were precipitated from plasma samples using a mixture of 96% acetonitrile and 4% ammonium hydroxide (v/v).[1]

2. Ultra-High Performance Liquid Chromatography (UHPLC): [1]

  • Chromatographic separation was performed on a C18 column (1.8 µm, 2.1 × 100 mm).[1]

  • The mobile phase consisted of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run with a gradient elution.[1]

3. Mass Spectrometry: [1]

  • The mass spectrometer was operated in electrospray positive ionization mode.[1]

Visualizing the Analytical Workflow

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in the analytical workflows for this compound quantification.

Tigolaner_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Cat Plasma Sample (100 µl) precipitation Add 900 µl Precipitation Mixture plasma_sample->precipitation vortex Vortex & Centrifuge precipitation->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (Tandem Mass Spectrometry) hplc->msms quantification Quantification vs. Matrix-Matched Standards msms->quantification General_Isoxazoline_Workflow cluster_sample_prep Sample Preparation cluster_uhplc_ms UHPLC-MS/MS Analysis plasma_sample Animal Plasma Sample precipitation Protein Precipitation (Acetonitrile/Ammonium Hydroxide) plasma_sample->precipitation uhplc UHPLC Separation (C18 Column, Gradient Elution) precipitation->uhplc msms MS/MS Detection (Positive ESI Mode) uhplc->msms

References

Non-Inferiority of Tigolaner-Based Feline Ectoparasiticides Confirmed Against Market Leaders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent non-inferiority studies demonstrates that the novel bispyrazole, tigolaner, offers efficacy comparable to established market-leading isoxazoline ectoparasiticides for cats. This guide provides a detailed comparison of the performance of this compound-based products against key competitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Recent clinical trials have established the non-inferiority of Felpreva®, a topical solution combining this compound, emodepside, and praziquantel, in treating common feline ectoparasites when compared to a leading sarolaner/selamectin combination (Stronghold® Plus). These studies highlight this compound's potent acaricidal and insecticidal activity, positioning it as a viable alternative in the competitive ectoparasiticide market.

Feline Ectoparasiticide Performance: this compound vs. Sarolaner

A key European field study investigating the efficacy of Felpreva® against ear mites (Otodectes cynotis) in cats demonstrated 100% parasitological cure in all Felpreva®-treated cats by Day 28, matching the 100% efficacy observed in the Stronghold® Plus (sarolaner/selamectin) treated group.[1][2] Non-inferiority was formally demonstrated at Day 14, with efficacy rates of 89.7% for Felpreva® and 88.6% for Stronghold® Plus.[1]

Similarly, in studies targeting notoedric mange (Notoedres cati), Felpreva® achieved a 100% parasitological cure by Day 28, with all treated cats showing clinical cure of mange signs.[1][2]

Against the cat flea, Ctenocephalides felis, a single application of Felpreva® provided immediate and persistent killing activity for 13 weeks.[3] Fleas on the animal prior to administration were killed within 12 hours. For newly acquired fleas, the onset of efficacy was within 8 hours for the first two months post-treatment and within 24 hours thereafter.[3]

Table 1: Efficacy of this compound (Felpreva®) vs. Sarolaner/Selamectin (Stronghold® Plus) Against Ear Mites (Otodectes cynotis) in Cats

Treatment GroupEfficacy (Mite-Free Cats) - Day 14Efficacy (Mite-Free Cats) - Day 28
Felpreva® (this compound)89.7%100%
Stronghold® Plus (Sarolaner/Selamectin)88.6%100%

Data sourced from a multicenter, randomized, blinded European field study.[1]

Canine Ectoparasiticide Market: A Comparison of Leading Isoxazolines

While this compound-based products are currently focused on the feline market, the isoxazoline class of drugs is highly competitive in the canine space. Non-inferiority and comparative efficacy studies have been conducted on several leading oral ectoparasiticides for dogs, including fluralaner (Bravecto®), afoxolaner (NexGard®), sarolaner (Simparica®), and lotilaner (Credelio®).

A year-long field study in Europe comparing a single injectable dose of fluralaner to monthly oral afoxolaner for tick and flea control in dogs demonstrated non-inferiority. Over 99% reduction in tick and flea counts was observed in the fluralaner group, with the afoxolaner group achieving over 98% and 97% reduction, respectively.[4] Another study comparing oral fluralaner and afoxolaner for flea infestations showed both products achieved 99.9% to 100% reduction in mean flea counts by the end of the 12-week study.[5]

In a comparative study against the lone star tick (Amblyomma americanum), monthly oral sarolaner demonstrated consistently greater efficacy within 24 hours of re-infestation from day 42 onwards compared to a single dose of fluralaner.[6][7] A separate study comparing lotilaner, sarolaner, and afoxolaner against A. americanum found that only lotilaner achieved ≥90% efficacy by 24 hours post-treatment and post-infestation on days 21 and 28.[8][9]

Table 2: Comparative Efficacy and Speed of Kill of Oral Isoxazolines Against Fleas and Ticks in Dogs

Active Ingredient (Product)Target ParasiteEfficacy/Speed of Kill HighlightsCitation(s)
Fluralaner (Bravecto®)Fleas & Ticks>99% reduction in flea and tick counts over 1 year (injectable); 99.9%-100% flea reduction over 12 weeks (oral).[4][5]
Afoxolaner (NexGard®)Fleas & Ticks>97% flea and >98% tick reduction over 1 year; 99.9% flea reduction over 12 weeks.[4][5]
Sarolaner (Simparica®)Ticks (A. americanum)Consistently >70% efficacy within 24h of re-infestation over the treatment period.[6][7]
Lotilaner (Credelio®)Ticks (A. americanum)≥90% efficacy by 24h post-treatment and post-infestation on days 21 and 28.[8][9]

Experimental Protocols

Feline Otodectes cynotis Non-Inferiority Study (this compound vs. Sarolaner/Selamectin)
  • Study Design: A positive-controlled, blinded, randomized, multicenter, and multiregional field study.[1]

  • Animals: Client-owned cats with confirmed natural infestations of viable O. cynotis mites.[1]

  • Treatment Groups:

    • Felpreva®: Administered once topically on Day 0 at a minimum dose of 14.4 mg/kg this compound, 3 mg/kg emodepside, and 12 mg/kg praziquantel.[1]

    • Stronghold® Plus: Administered once topically on Day 0 according to label recommendations.

  • Efficacy Assessment: The primary efficacy criterion was the percentage of mite-free cats at designated time points (Day 14 and Day 28), confirmed by otoscopic examination and microscopic evaluation of ear debris.[1][2]

  • Statistical Analysis: Non-inferiority was assessed using a one-sided significance level of 2.5%. Non-inferiority was demonstrated if the lower limit of the 97.5% confidence interval for the difference in efficacy was greater than -15%.[1]

G cluster_enrollment Enrollment & Randomization cluster_treatment Treatment (Day 0) cluster_assessment Efficacy Assessment cluster_analysis Data Analysis ClientOwnedCats Client-Owned Cats with Otodectes cynotis Screening Screening for Viable Mite Infestation ClientOwnedCats->Screening Randomization Randomization Screening->Randomization GroupA Group A: Felpreva® (this compound) Topical Application Randomization->GroupA GroupB Group B: Stronghold® Plus (Sarolaner) Topical Application Randomization->GroupB Day14 Day 14 Assessment (Otoscopic & Microscopic Exam) GroupA->Day14 GroupB->Day14 Day28 Day 28 Assessment (Otoscopic & Microscopic Exam) Day14->Day28 NonInferiority Non-Inferiority Analysis (97.5% CI) Day28->NonInferiority

Caption: Experimental workflow for the feline Otodectes cynotis non-inferiority study.

Canine Amblyomma americanum Speed of Kill Study (Lotilaner vs. Sarolaner vs. Afoxolaner)
  • Study Design: A randomized, complete block design, investigator-masked study.[8][9]

  • Animals: Eight randomized beagles per group.[8][9]

  • Treatment Groups:

    • Credelio™ (Lotilaner): Administered orally on Day 0 per label instructions.[8][9]

    • Simparica Trio™ (Sarolaner): Administered orally on Day 0 per label instructions.[8][9]

    • NexGard™ (Afoxolaner): Administered orally on Day 0 per label instructions.[8][9]

    • Untreated Control Group.[8][9]

  • Efficacy Assessment: Dogs were infested with 50 adult A. americanum ticks on days -7, -2, 21, and 28. Tick counts were performed at 4, 8, 12, 24, 48, and 72 hours following treatment and subsequent infestations.[8][9]

  • Statistical Analysis: Efficacy was calculated based on geometric mean live tick counts. A linear mixed model was used for between-group comparisons.[8]

Mechanism of Action: Allosteric Modulation of GABA-Gated Chloride Channels

This compound, like the isoxazolines, functions as an allosteric modulator of gamma-aminobutyric acid (GABA)-gated chloride channels in insects and other arthropods.[10] GABA is a primary inhibitory neurotransmitter in the arthropod nervous system. When GABA binds to its receptor, it opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

This compound and isoxazolines bind to a site on the GABA receptor distinct from the GABA binding site itself (an allosteric site).[10] This binding inhibits the normal function of the receptor, preventing the influx of chloride ions. The result is uncontrolled neuronal excitation, leading to paralysis and death of the ectoparasite. Research indicates that this compound's binding site is different from that of fipronil, another GABA-Cls inhibitor, which may be significant in the context of potential resistance.[10] The selective toxicity of these compounds towards arthropods is due to a higher sensitivity of their GABA receptors compared to those of mammals.

G cluster_normal Normal Neuronal Inhibition cluster_this compound Inhibition by this compound/Isoxazolines GABA GABA Neurotransmitter GABAReceptor GABA Receptor (Chloride Channel) GABA->GABAReceptor Binds to Orthosteric Site ChlorideInflux Chloride Ion (Cl-) Influx GABAReceptor->ChlorideInflux Channel Opens Hyperpolarization Neuron Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization This compound This compound / Isoxazoline GABAReceptor_T GABA Receptor (Chloride Channel) This compound->GABAReceptor_T Binds to Allosteric Site BlockedChannel Chloride Channel Blocked GABAReceptor_T->BlockedChannel Channel Remains Closed Hyperexcitation Hyperexcitation & Paralysis BlockedChannel->Hyperexcitation

Caption: Mechanism of action of this compound and Isoxazolines on arthropod GABA receptors.

References

Safety Operating Guide

Proper Disposal of Tigolaner: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Tigolaner, an isoxazoline-class insecticide and acaricide. While a specific Safety Data Sheet (SDS) for pure this compound is not publicly available, information derived from products containing this active ingredient, such as the veterinary medicine Felpreva®, combined with general principles of laboratory and pharmaceutical waste management, can guide its proper disposal.

Key Safety and Environmental Precautions

This compound is known to be hazardous to aquatic organisms.[1][2] Therefore, it is imperative that it is not disposed of via wastewater systems (sinks or drains) or in household waste.[1][2] Accidental ingestion of this compound-containing products may lead to neurological symptoms.[3]

Disposal Procedures for this compound and Contaminated Materials

The primary recommended method for the disposal of unused veterinary medicinal products containing this compound is through "take-back" schemes or in accordance with local and national requirements.[1][2] For laboratory settings, a more structured approach to waste management is necessary.

Table 1: this compound Waste Classification and Disposal Methods

Waste TypeDescriptionRecommended Disposal Method
Unused this compound (Pure or in Solution) Pure this compound compound, expired solutions, or leftover experimental concentrations.Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed waste container. Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware Glassware, pipette tips, gloves, and other materials that have come into direct contact with this compound.Segregate from general laboratory waste. Place in a designated, sealed hazardous waste bag or container. Dispose of through a licensed hazardous waste disposal company.
Empty this compound Containers Original vials or containers that held pure this compound or its solutions.Do not reuse. Triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Deface the label and dispose of the container as solid waste, or as recommended by your institution's safety office.

Experimental Protocols for Waste Neutralization (Hypothetical)

As no specific neutralization protocols for this compound are publicly available, any in-lab treatment of this compound waste should be approached with extreme caution and only after thorough evaluation by qualified chemists and environmental health and safety (EHS) professionals. A hypothetical approach for the degradation of isoxazoline insecticides might involve advanced oxidation processes; however, this would require significant research and development to validate its effectiveness and safety for this compound. Without validated protocols, in-lab treatment is not recommended.

Finding Local Disposal Regulations

Compliance with local and national regulations is mandatory. To identify the specific disposal requirements in your area:

  • Contact your institution's Environmental Health and Safety (EHS) office. They are the primary resource for guidance on hazardous waste management.

  • Consult the website of your state or local environmental protection agency. These agencies provide detailed information on hazardous waste regulations and licensed disposal facilities.[4][5][6][7]

  • Utilize the U.S. Environmental Protection Agency (EPA) website. The EPA provides a searchable database of hazardous waste handlers and information on federal regulations.[8]

Diagrams for Procedural Guidance

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

TigolanerDisposalWorkflow start This compound Waste Generated classify Classify Waste Type start->classify pure Unused/Pure this compound classify->pure  Pure Compound or Solution   contaminated Contaminated Materials classify->contaminated  Labware, Gloves, etc.   empty Empty Containers classify->empty  Original Vials   collect_pure Collect in Designated Hazardous Waste Container pure->collect_pure collect_contaminated Collect in Designated Hazardous Waste Bag/Container contaminated->collect_contaminated rinse Triple Rinse Container empty->rinse contact_ehs Contact EHS for Pickup by Licensed Vendor collect_pure->contact_ehs collect_contaminated->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container as Solid Waste rinse->dispose_container collect_rinsate->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

TigolanerDisposalDecisionTree start Is the waste this compound or a this compound-contaminated item? hazardous YES: Treat as Hazardous Waste start->hazardous Yes non_hazardous NO: Follow Standard Lab Waste Procedures start->non_hazardous No sewer Can it be disposed of in the sewer? hazardous->sewer trash Can it be disposed of in regular trash? sewer->trash Yes (Hypothetical - Not for this compound) no_sewer NO: Do NOT pour down drain sewer->no_sewer No no_trash NO: Do NOT place in regular trash trash->no_trash No collect Collect for Hazardous Waste Pickup trash->collect Yes (Hypothetical - Not for this compound) no_sewer->no_trash no_trash->collect

Caption: Decision Tree for this compound Waste.

References

Navigating the Safe Handling of Tigolaner in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tigolaner, a potent bispyrazole insecticide. While a specific Safety Data Sheet (SDS) for pure this compound is not publicly available, this document synthesizes handling procedures from information on its veterinary formulation, Felpreva®, and general safety protocols for its chemical class.

Personal Protective Equipment and Handling

When working with this compound, especially in its pure form, adherence to stringent safety protocols is crucial due to its potent pharmacological activity. The following personal protective equipment (PPE) is recommended as a minimum requirement.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or disposable gown.
Respiratory A fit-tested respirator may be necessary for handling powders or creating aerosols.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Spill Management and Disposal

Accidental spills should be managed promptly and safely. The following workflow provides a step-by-step guide for a minor laboratory spill of this compound powder.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_assessment Assessment & PPE cluster_cleanup Spill Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Risk Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Cover Gently Cover with Absorbent Material Don_PPE->Cover Collect Collect Contaminated Material Cover->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Workflow for handling a minor this compound powder spill.

Disposal of this compound Waste:

Unused this compound and contaminated materials should be treated as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

  • The veterinary product containing this compound should not enter water courses as it may be dangerous for aquatic organisms.[1][2]

  • All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1] It is often required that such waste be taken for specialist incineration.[3]

Health and Safety Information

This compound belongs to the isoxazoline class of chemicals, which have been associated with neurological adverse reactions in animals, such as tremors, ataxia, and seizures.[4][5][6] While the direct effects of pure this compound on humans are not well-documented in publicly available literature, it is prudent to handle it as a potent compound with the potential for neurotoxicity.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If ingested: Do NOT induce vomiting. Seek immediate medical attention. Accidental ingestion of the veterinary product may cause neurological symptoms and can transiently elevate blood glucose levels.[2]

Given the potent nature of modern pharmaceutical compounds, a comprehensive safety program should be in place that includes hazard anticipation, evaluation of exposure potential, and stringent control measures.[7] Regular review of safety procedures and training for all personnel handling such compounds is essential for maintaining a safe laboratory environment.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.